Ipg-2 AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C55H64Cl2N2O19 |
|---|---|
Molecular Weight |
1128.0 g/mol |
IUPAC Name |
acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate |
InChI |
InChI=1S/C55H64Cl2N2O19/c1-34-7-11-43(45(27-34)66-5)58-15-19-68-23-25-70-21-17-59(18-22-71-26-24-69-20-16-58)44-12-8-38(30-46(44)67-6)49-41-28-39(9-13-47(63)75-31-72-35(2)60)52(65)50(56)54(41)78-55-42(49)29-40(10-14-48(64)76-32-73-36(3)61)53(51(55)57)77-33-74-37(4)62/h7-8,11-12,27-30H,9-10,13-26,31-33H2,1-6H3 |
InChI Key |
FLNBWSAACUIXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to IPG-2 AM: Mechanism of Action for Potassium Sensing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent potassium indicator, IPG-2 AM. It details its mechanism of action, chemical and physical properties, and provides structured experimental protocols for its application in intracellular potassium sensing.
Core Mechanism of Action
This compound (ION Potassium Green-2, Acetoxymethyl Ester), also known as Asante Potassium Green-2 AM (APG-2 AM), is a synthetic fluorochrome designed for the measurement of intracellular potassium concentrations ([K⁺]ᵢ).[1][2] Its function is predicated on a potassium-binding moiety structurally integrated with a fluorophore.[1] The underlying mechanism of potassium detection is a process of fluorescence quenching and relief.[1]
In its unbound state, the fluorophore's emission is significantly quenched.[3] Upon binding of a potassium ion, a conformational change occurs, which alleviates this quenching, leading to a substantial increase in fluorescence intensity. This direct relationship between potassium concentration and fluorescence emission allows for the quantification of intracellular potassium levels.
The molecular mechanism of fluorescence modulation in crown ether-based indicators, such as the IPG family, is often attributed to a Photoinduced Electron Transfer (PET) process. In the absence of K⁺, the lone pair of electrons on the nitrogen atom of the crown ether can transfer to the excited fluorophore, quenching its fluorescence. The binding of a potassium ion to the crown ether's cavity reduces the electron-donating ability of the nitrogen atom, thereby inhibiting the PET process and "switching on" the fluorescence.
The acetoxymethyl (AM) ester modification is critical for the utility of IPG-2 in living cells. The nonpolar AM ester groups mask the negative charges of the molecule, rendering it membrane-permeant and allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the polar, membrane-impermeant form of the indicator, which is then trapped within the cytosol for measurement.
Physicochemical and Spectroscopic Properties
This compound is characterized by its distinct chemical structure and spectral properties, which are summarized below.
| Property | Value | Reference |
| Chemical Name | 6-[(acetyloxy)methoxy]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-3-oxo-3H-xanthene-2,7-dipropanoic acid, 2,7-bis[(acetyloxy)methyl] ester | |
| Molecular Formula | C₅₅H₆₄Cl₂N₂O₁₉ | |
| Formula Weight | 1128.0 g/mol | |
| CAS Number | 1369302-24-8 | |
| Excitation Max. | 525 nm | |
| Emission Max. | 545 nm | |
| Dissociation Constant (Kd) | 18 mM | |
| Solubility | Soluble in DMSO |
Quantitative Performance Data
The performance of a fluorescent indicator is defined by several key parameters. The available quantitative data for IPG-2 and its family members are presented in the tables below.
Potassium Affinity
IPG-2 exhibits an intermediate affinity for potassium within the IPG family of indicators.
| Indicator | Dissociation Constant (Kd) | Reference |
| IPG-1 | 50 mM | |
| IPG-2 | 18 mM | |
| IPG-4 | 7 mM |
Ion Selectivity
A critical aspect of any ion indicator is its selectivity for the target ion over other physiologically relevant ions. Research indicates that IPG-2 is non-selective for cations. This is a crucial consideration for experimental design, as changes in intracellular sodium concentration could interfere with potassium measurements. For applications requiring higher selectivity for potassium over sodium, IPG-4 is recommended as it has improved selectivity.
| Property | Observation | Reference |
| Cation Selectivity | Non-selective for cations; sensitive to both K⁺ and Na⁺ |
Photophysical Properties
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common experimental applications.
General Protocol for Staining Cultured Cells
This protocol provides a general guideline for loading this compound into adherent or suspension cells. Optimization of dye concentration, loading time, and temperature may be required for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
(Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer.
-
-
Prepare Loading Buffer:
-
For a final this compound concentration of 1-10 µM, dilute the this compound stock solution in the desired physiological buffer.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.01-0.04% to aid in dye solubilization.
-
(Optional) Add Probenecid to the loading buffer to a final concentration of 1-2.5 mM to inhibit anion exchangers and improve intracellular dye retention.
-
Vortex the loading buffer thoroughly to ensure complete mixing.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~525 nm and emission detection at ~545 nm.
-
Protocol for Intracellular Potassium Measurement by Flow Cytometry
While a specific, detailed protocol for this compound in flow cytometry is not extensively documented, the following is a generalized procedure based on its known properties and standard flow cytometry practices.
Materials:
-
Cells in suspension
-
Complete cell culture medium
-
This compound loading buffer (as described in section 4.1)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer equipped with a blue laser (488 nm) and appropriate emission filters (e.g., FITC or GFP channel).
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.
-
-
Dye Loading:
-
Centrifuge the cell suspension and resuspend the pellet in the this compound loading buffer.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Add 5 volumes of warm physiological buffer to the cell suspension.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step twice to ensure complete removal of extracellular dye.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% FBS).
-
Acquire data on the flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (typically around 530/30 nm).
-
-
Data Interpretation:
-
Changes in the mean fluorescence intensity of the cell population will correlate with changes in intracellular potassium concentration. Calibration curves can be generated using ionophores like nigericin and valinomycin in buffers with known potassium concentrations to estimate absolute [K⁺]ᵢ.
-
Visualizations
Signaling Pathway of this compound Potassium Sensing
Caption: Mechanism of this compound for intracellular potassium sensing.
Experimental Workflow for Intracellular Potassium Measurement
Caption: General experimental workflow for using this compound.
References
An In-depth Technical Guide to the IPG-2 AM Fluorescent Probe
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: It is a common misconception that IPG-2 AM is a fluorescent probe for zinc. This guide clarifies that this compound is a selective fluorescent indicator for potassium (K⁺). Information regarding its principle, characteristics, and experimental use for potassium detection is provided below. For researchers interested in detecting labile zinc, alternative probes are available and briefly discussed at the end of this guide.
Core Principle of this compound as a Potassium Probe
This compound (Asante Potassium Green-2, Acetoxymethyl Ester) is a cell-permeable fluorescent indicator designed to detect intracellular potassium ions.[1][2][3] Its mechanism of action is a multi-step process that enables real-time monitoring of changes in intracellular K⁺ concentration.
The fundamental principle relies on a "turn-on" fluorescence mechanism. The probe in its unbound state is significantly quenched.[4] Upon binding to a potassium ion, the quenching is relieved, leading to a dramatic increase in fluorescence intensity.[4] This fluorescence response allows for the sensitive detection of fluctuations in intracellular potassium levels.
The operational principle can be broken down into two key stages:
-
Cellular Loading and Activation: The "AM" (acetoxymethyl ester) moiety renders the probe lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now cell-impermeable active form of the probe, IPG-2, within the cytoplasm. This process ensures that the fluorescence signal originates from within the cell.
-
Potassium Binding and Fluorescence Emission: The active IPG-2 probe contains a specialized K⁺-binding moiety. When intracellular potassium ions bind to this receptor, it induces a conformational change in the fluorophore. This change inhibits the quenching process, causing a significant enhancement of its yellow-green fluorescence upon excitation. The intensity of the emitted light is directly proportional to the concentration of intracellular potassium, allowing for quantitative measurements.
Quantitative Data
The photophysical and chemical properties of the IPG-2 probe are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Analyte | Potassium (K⁺) | |
| Dissociation Constant (Kd) | 18 mM | |
| Excitation Wavelength (Max) | 525 nm | |
| Emission Wavelength (Max) | 545 nm | |
| Form | Cell-Permeable (AM Ester) | |
| Solubility | DMSO | |
| Recommended Filter Sets | FITC, GFP, YFP |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of this compound from cellular uptake to potassium detection.
Caption: Mechanism of this compound activation and K⁺ detection.
Experimental Protocols
Below is a generalized protocol for loading cultured cells with this compound and measuring intracellular potassium. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Materials Required:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic™ F-127
-
Probenecid (optional)
-
Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.3)
Stock Solution Preparation:
-
This compound Stock: Prepare a stock solution of this compound in anhydrous DMSO.
-
Pluronic F-127: Prepare a stock solution of Pluronic F-127 to aid in dye solubilization.
-
Probenecid (Optional): Prepare a stock solution of Probenecid, an anion-exchange inhibitor that can improve intracellular dye retention in certain cell types.
Cell Loading Protocol:
-
Cell Culture: Culture cells on a suitable imaging plate (e.g., 96-well plate or glass-bottom dish) to 80-100% confluency.
-
Prepare Loading Solution: Freshly prepare the dye loading solution by diluting the this compound stock solution in the assay buffer. Add Pluronic F-127 to ensure even dye distribution and, if necessary, Probenecid. Vortex the solution thoroughly.
-
Cell Loading: Remove the cell culture medium and wash the cells briefly with a serum-free medium. Add the dye loading solution to the cells.
-
Incubation: Incubate the cells at 37°C for approximately 60 minutes in a cell culture incubator.
-
Fluorescence Measurement: After incubation, the cells can be imaged using a fluorescence microscope or fluorescence plate reader with appropriate filter sets (e.g., FITC or YFP).
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an experiment using the this compound probe.
Caption: Experimental workflow for intracellular K⁺ measurement.
Note on Zinc Probes
For researchers whose work is focused on the detection of labile zinc (Zn²⁺), a different class of fluorescent probes is required. These probes are specifically designed with chelating agents that have a high affinity for zinc. Common examples include:
-
FluoZin-3: A widely used green fluorescent zinc indicator.
-
Zinquin: A UV-excitable probe that has been instrumental in identifying zinc-rich vesicles.
-
Genetically Encoded FRET-based Sensors: These protein-based sensors can be targeted to specific cellular compartments for precise zinc measurements.
The selection of an appropriate zinc probe depends on the specific experimental requirements, including the expected zinc concentration, the cellular location of interest, and the available instrumentation.
References
A Technical Guide to Intracellular Potassium Measurement Using IPG-2 AM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of IPG-2 AM, a fluorescent indicator for measuring intracellular potassium (K⁺) concentrations. We will delve into its mechanism of action, key characteristics, and detailed protocols for its application in cellular assays.
Introduction to this compound
ION Potassium Green-2 AM (this compound) is a cell-permeable, yellow-green fluorescent dye designed for the sensitive detection of intracellular potassium levels.[1][2] Its moderate affinity for K⁺ makes it well-suited for monitoring changes in potassium concentration within the typical physiological range of intracellular environments.[1] The acetoxymethyl (AM) ester modification allows the molecule to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM groups, trapping the active, potassium-sensitive form of the indicator (IPG-2) within the cytoplasm.[3]
Mechanism of Action
The fluorescence of IPG-2 is significantly quenched in its unbound state. Upon binding to potassium ions, this quenching is relieved, leading to a dramatic increase in fluorescence intensity.[4] This direct correlation between potassium concentration and fluorescence signal allows for the quantitative measurement of intracellular K⁺ levels.
Mechanism of this compound activation.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and related potassium indicators.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | 525 nm | |
| Emission Maximum (Em) | 545 nm | |
| Dissociation Constant (Kd) | 18 mM | |
| Molecular Weight | 1128.0 g/mol | |
| Solubility | DMSO | |
| Purity | ≥90% | |
| Filter Set Compatibility | GFP, FITC, YFP |
Table 2: Comparison of IPG Potassium Indicators
| Indicator | Dissociation Constant (Kd) | Key Characteristics | Reference |
| IPG-1 AM | 50 mM | Lowest affinity, suitable for high K⁺ environments. | |
| This compound | 18 mM | Intermediate affinity, for general intracellular use. | |
| IPG-4 AM | 7 mM | Highest affinity, for detecting large changes in K⁺. | |
| PBFI AM | 4 mM | Ratiometric, UV-excitable. |
Experimental Protocols
This section provides a general protocol for loading cultured cells with this compound. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
Loading Buffer: A common loading buffer is HEPES-buffered Hank's Balanced Salt Solution (HBSS) with a pH of 7.2-7.4.
-
Pluronic® F-127 (Optional): A 100X stock solution of Pluronic® F-127 can be prepared to aid in the dispersion of the AM ester in the aqueous loading buffer.
-
Probenecid (Optional): A 100X stock solution of Probenecid can be used to inhibit organic anion transporters, which can improve intracellular dye retention in some cell types.
Cell Loading Procedure
Experimental workflow for cell loading.
-
Culture cells on a suitable plate or coverslip to 80-100% confluency.
-
Prepare the fresh loading solution containing this compound. The final concentration of this compound should be optimized for your cell type. If using, add Pluronic® F-127 and Probenecid to the loading buffer.
-
Remove the cell culture medium and wash the cells briefly with a serum-free medium.
-
Add the this compound loading solution to the cells. Recommended volumes are:
-
35mm dish / 6-well plate: 1.5 mL/well
-
96-well plate: 100 µL/well
-
384-well plate: 20 µL/well
-
-
Incubate the cells at 37°C for approximately 60 minutes in a cell culture incubator.
-
After incubation, cells can be washed with assay buffer before imaging or fluorescence measurement.
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets (e.g., FITC, GFP, YFP). The excitation and emission maxima are 525 nm and 545 nm, respectively.
Data Interpretation and Considerations
An increase in fluorescence intensity of IPG-2 corresponds to an increase in the intracellular potassium concentration. For quantitative measurements, calibration curves can be generated using ionophores to equilibrate intracellular and extracellular K⁺ concentrations.
It is important to note that while the IPG family of dyes are excellent fluorescent K⁺ indicators, discriminating between K⁺ and Na⁺ can be challenging. The relatively modest changes in intracellular K⁺ can result in smaller signals compared to those observed with Ca²⁺ indicators.
Conclusion
This compound is a valuable tool for researchers studying cellular processes involving potassium dynamics. Its moderate affinity and straightforward protocol make it a versatile indicator for a wide range of applications in cell biology and drug discovery. Careful optimization of experimental parameters will ensure reliable and reproducible measurements of intracellular potassium.
References
The Emergence of IPG-2 AM: A Technical Guide to a Key Fluorescent Potassium Indicator
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular potassium (K⁺) concentrations is critical for understanding a vast array of cellular processes, from the regulation of membrane potential and signal transduction to cell volume control and apoptosis. For decades, researchers relied on a limited toolkit of fluorescent indicators, often hampered by suboptimal spectral properties and poor ion selectivity. The development of ION Potassium Green-2 acetoxymethyl ester (IPG-2 AM), formerly known as Asante Potassium Green-2 AM (APG-2 AM), marked a significant advancement in the field, offering a sensitive and versatile tool for the real-time visualization of intracellular K⁺ dynamics. This in-depth technical guide explores the discovery, development, mechanism of action, and practical application of this compound in cell biology and drug discovery.
From Limited Options to a New Generation of Potassium Probes
The landscape of fluorescent K⁺ indicators was historically dominated by probes such as PBFI (Potassium-Binding Benzofuran Isophthalate). While a pioneering tool, PBFI presented several limitations for widespread adoption in cellular imaging. Its requirement for ultraviolet (UV) excitation made it incompatible with many standard fluorescence microscopes and flow cytometers, and it exhibited poor selectivity for potassium over sodium (Na⁺), a significant challenge given the high intracellular concentration of K⁺ relative to Na⁺.[1][2]
Recognizing these deficiencies, researchers sought to develop a new class of K⁺ indicators with improved photophysical properties and enhanced selectivity. This led to the creation of the ION Potassium Green (IPG) series of fluorescent sensors by ION Biosciences. This family of indicators, which includes IPG-1, IPG-2, and IPG-4, was designed to overcome the shortcomings of their predecessors.[1][2] The IPG dyes feature excitation and emission wavelengths in the visible spectrum, making them compatible with common filter sets like those for FITC and YFP, as well as with multiphoton microscopy.[1]
The development of the IPG series provided researchers with a range of affinities for K⁺, allowing for the selection of an appropriate probe based on the expected physiological or pathological K⁺ concentrations in their experimental system. IPG-2, with its intermediate affinity, proved to be a versatile indicator for a wide range of intracellular applications.
Core Properties and Mechanism of Action of this compound
This compound is a cell-permeant, yellow-green fluorescent indicator designed for the detection of intracellular K⁺. Its chemical structure incorporates a K⁺-binding moiety, an aza-crown ether, linked to a xanthene fluorophore. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant, active form of the indicator, IPG-2, in the cytoplasm.
The fluorescence of IPG-2 is significantly quenched in its unbound state. Upon binding to K⁺, the quenching is relieved, leading to a dramatic increase in fluorescence intensity. This "turn-on" sensing mechanism is based on the principle of photoinduced electron transfer (PeT). In the absence of K⁺, the lone pair of electrons on the nitrogen atom of the aza-crown ether can be transferred to the excited fluorophore, quenching its fluorescence. The binding of a potassium ion into the cavity of the crown ether engages these electrons, inhibiting the PeT process and allowing the fluorophore to emit light upon excitation.
dot
Caption: Mechanism of this compound fluorescence activation.
Quantitative Data for IPG-2
For researchers to effectively utilize IPG-2, a clear understanding of its quantitative properties is essential. The following table summarizes the key photophysical and binding characteristics of IPG-2.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~525 nm | |
| Emission Maximum (Em) | ~545 nm | |
| Dissociation Constant (Kd) for K⁺ | 18 mM | |
| Recommended Filter Sets | FITC, GFP, YFP | |
| Quantum Yield | Data not explicitly available | |
| Photostability | Data not explicitly available | |
| Selectivity | Improved selectivity for K⁺ over Na⁺ compared to PBFI. Non-selective for cations in some contexts. |
Experimental Protocols for the Application of this compound
The successful use of this compound for intracellular K⁺ measurements relies on proper cell loading and, for quantitative analysis, in situ calibration. The following protocols provide a general framework for fluorescence microscopy and flow cytometry applications.
Cell Loading with this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Reagents:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
(Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer or DMSO.
-
-
Prepare Loading Buffer:
-
For a final this compound concentration of 1-5 µM, dilute the this compound stock solution into the physiological buffer.
-
Add Pluronic F-127 to the loading buffer at a final concentration of 0.02-0.04% to aid in the dispersal of the AM ester in the aqueous solution.
-
(Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters and improve intracellular dye retention.
-
-
Cell Loading:
-
Wash cultured cells once with the physiological buffer.
-
Remove the buffer and add the loading buffer to the cells.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filters for IPG-2 (e.g., FITC or YFP filter sets).
-
dot
Caption: A generalized workflow for loading cells with this compound.
In Situ Calibration of Intracellular IPG-2
To convert fluorescence intensity measurements into absolute intracellular K⁺ concentrations, an in situ calibration is necessary. This is typically achieved by using a combination of ionophores to equilibrate the intracellular and extracellular K⁺ concentrations.
Reagents:
-
This compound loaded cells
-
Calibration buffers with varying known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺). To maintain osmolarity, Na⁺ is typically used to substitute for K⁺.
-
Ionophore stock solutions in DMSO (e.g., 10 mM valinomycin, 10 mM nigericin, 10 mM gramicidin).
Procedure:
-
Load cells with this compound as described above.
-
Expose the loaded cells to the calibration buffers containing a mixture of ionophores (e.g., 1-10 µM each of valinomycin, nigericin, and gramicidin). These ionophores work together to create pores in the cell membrane that are permeable to monovalent cations, effectively clamping the intracellular K⁺ concentration to that of the extracellular calibration buffer.
-
Measure the fluorescence intensity (F) of the cells in each calibration buffer.
-
Determine the minimum fluorescence (F_min) in the 0 mM K⁺ buffer and the maximum fluorescence (F_max) at a saturating K⁺ concentration (e.g., 150 mM).
-
Plot the fluorescence intensity as a function of K⁺ concentration to generate a calibration curve.
-
The intracellular K⁺ concentration in experimental cells can then be calculated using the following equation, where Kd is the dissociation constant of IPG-2 for K⁺ (18 mM):
[K⁺]_i = Kd * [(F - F_min) / (F_max - F)]
Applications in Cell Signaling and Drug Discovery
This compound has been instrumental in elucidating the role of K⁺ fluxes in a variety of signaling pathways. Two notable examples are in the study of platelet activation and T-cell effector function.
Platelet Activation
Platelet activation is a critical process in hemostasis and thrombosis. Upon stimulation by agonists such as ADP, platelets undergo a series of changes, including shape change, granule secretion, and aggregation. These processes are tightly regulated by intracellular signaling cascades involving ion fluxes. Studies have shown that G-protein coupled inwardly rectifying potassium (GIRK) channels and intermediate-conductance Ca²⁺-activated K⁺ (IKCa) channels are expressed in platelets and play a role in regulating their function.
Activation of the P2Y₁₂ receptor by ADP leads to the activation of GIRK channels, which contributes to the signaling cascade leading to platelet aggregation. The activation of IKCa channels, on the other hand, has been shown to inhibit platelet aggregation by reducing Ca²⁺ signaling and granule secretion. This compound can be a valuable tool to monitor the K⁺ fluxes associated with the activity of these channels during platelet activation and to screen for compounds that modulate their activity.
dot
References
An In-depth Technical Guide to IPG-2 AM for Kinetic Monitoring of Intracellular Potassium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ION Potassium Green-2 acetoxymethyl ester (IPG-2 AM), a fluorescent indicator designed for the kinetic monitoring of intracellular potassium (K⁺) levels. We will cover the core principles of this compound, its physicochemical properties, detailed protocols for its application in live-cell imaging, and the underlying mechanisms of action.
Introduction to this compound
ION Potassium Green-2 (IPG-2) is a synthetic fluorochrome that exhibits a significant increase in fluorescence intensity upon binding to potassium ions.[1] Its acetoxymethyl (AM) ester form, this compound, is a cell-permeable version that allows for non-invasive loading into live cells.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now cell-impermeable IPG-2 indicator in the cytosol.[3][4] This process enables the dynamic measurement of intracellular K⁺ concentrations in a variety of cell types and is compatible with multiple detection platforms, including fluorescence microscopy, flow cytometry, and microplate readers.
The fluorescence signal of IPG-2 is significantly quenched in its K⁺-free state. When it binds to intracellular potassium, this quenching is relieved, resulting in a dramatic increase in fluorescence, allowing for sensitive detection of changes in K⁺ levels. With a dissociation constant (Kd) of 18 mM, IPG-2 is well-suited for measuring physiological changes in intracellular potassium.
Core Properties and Specifications
The key characteristics of this compound are summarized below, providing essential data for experimental design and setup.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Full Chemical Name | 6-[(acetyloxy)methoxy]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-3-oxo-3H-xanthene-2,7-dipropanoic acid, 2,7-bis[(acetyloxy)methyl] ester | |
| Molecular Formula | C₅₅H₆₄Cl₂N₂O₁₉ | |
| Molecular Weight | 1128.0 g/mol | |
| Excitation Max. | 525 nm | |
| Emission Max. | 545 nm | |
| Potassium Affinity (Kd) | 18 mM | |
| Form | Solid | |
| Solubility | Soluble in anhydrous DMSO | |
| Purity | ≥90% |
Table 2: Storage and Handling
| Condition | Recommendation | Source(s) |
| Long-Term Storage | -20°C, desiccated and protected from light | |
| Stability | ≥ 4 years under proper storage conditions | |
| Stock Solution Storage | Store DMSO stock solutions at -20°C, sealed and desiccated. Use within several months. | |
| Working Solution | Prepare fresh for each experiment. Use within 2 hours. |
Mechanism of Action and Experimental Workflow
The successful use of this compound relies on a multi-step process involving cellular loading, enzymatic activation, and ion binding.
Cellular Loading and Activation Pathway
The AM ester groups render the IPG-2 molecule hydrophobic and membrane-permeant. After diffusing across the plasma membrane into the cell, intracellular esterases hydrolyze these AM groups. This cleavage traps the polar, cell-impermeant IPG-2 dye inside the cell and enables it to bind to potassium.
References
Applications of Ipg-2 AM in Cellular Physiology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipg-2 AM is a cell-permeable, yellow-green fluorescent indicator dye used for the quantitative measurement of intracellular potassium (K⁺) concentrations. As a member of the ION Potassium Green (IPG) family of probes, formerly known as Asante Potassium Green (APG), this compound offers high sensitivity for detecting subtle changes in intracellular K⁺ levels.[1][2][3] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, K⁺-sensitive form of the indicator within the cell. Upon binding to K⁺, the dye exhibits a significant increase in fluorescence intensity, enabling researchers to monitor dynamic changes in intracellular potassium in various cell types.[1] This technical guide provides a comprehensive overview of the applications of this compound in cellular physiology research, including detailed experimental protocols, quantitative data, and visual representations of its mechanism and workflow.
Core Properties and Quantitative Data
This compound is characterized by its specific spectral properties and affinity for potassium ions. This information is crucial for designing experiments and interpreting results.
| Property | Value | Reference |
| Excitation Maximum | 525 nm | [4] |
| Emission Maximum | 545 nm | |
| Dissociation Constant (Kd) for K⁺ | 18 mM | |
| Recommended Filter Sets | FITC, YFP, GFP | |
| Solubility | DMSO | |
| Form | Cell-permeable acetoxymethyl ester |
Ionic Selectivity: While this compound is designed as a potassium indicator, it is crucial to consider its potential sensitivity to other physiologically relevant cations. The IPG family of dyes, in general, faces challenges in discriminating between K⁺ and sodium (Na⁺) ions. One study has also indicated a strong fluorescence response of the IPG family, including IPG-2, to Barium (Ba²⁺). Therefore, careful experimental design and appropriate controls are essential to ensure that the observed fluorescence changes are primarily due to fluctuations in intracellular K⁺ concentration.
Mechanism of Action and Signaling Pathway
The utility of this compound as an intracellular potassium indicator relies on a two-step mechanism: cellular loading and potassium binding.
-
Cellular Loading and Activation: The this compound molecule is lipophilic due to the presence of acetoxymethyl ester groups, allowing it to readily cross the plasma membrane into the cytoplasm.
-
Intracellular Trapping and K⁺ Sensing: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis reveals the carboxyl groups of the Ipg-2 molecule, rendering it membrane-impermeable and trapping it within the cytosol. The active Ipg-2 indicator can then bind to intracellular potassium ions. This binding event leads to a conformational change in the fluorophore, resulting in a significant increase in its fluorescence quantum yield.
References
An In-depth Technical Guide to IPG-2 AM: Excitation, Emission, and Cellular Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ION Potassium Green-2 AM (IPG-2 AM), a fluorescent indicator designed for the sensitive detection of intracellular potassium (K⁺) ions. We will delve into its spectral properties, provide detailed experimental protocols, and illustrate its mechanism of action and application workflows.
Core Properties of this compound
This compound is a cell-permeable, yellow-green fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to potassium ions. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active indicator inside the cell. This property makes it a valuable tool for measuring intracellular K⁺ dynamics in various cell types.
Below is a summary of the key quantitative properties of IPG-2 and its AM ester form.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | 525 nm | [1][2][3][4] |
| Emission Maximum (Em) | 545 nm | [1] |
| Dissociation Constant (Kd) for K⁺ | 18 mM | |
| Recommended Filter Sets | FITC, GFP, YFP | |
| Molecular Weight | 1128.0 g/mol | |
| Solubility | DMSO | |
| Storage Temperature | -20°C |
Mechanism of Action
The functionality of this compound is a two-step process. Initially, the non-fluorescent and membrane-permeant this compound probe enters the cell. Subsequently, intracellular esterases hydrolyze the AM esters, converting the molecule into its active, membrane-impermeant form, IPG-2. In its K⁺-free state, the fluorescence of IPG-2 is quenched. Upon binding to intracellular K⁺, a conformational change occurs, leading to a dramatic increase in fluorescence emission.
Experimental Protocols
The following is a generalized protocol for loading cultured cells with this compound. Optimization of dye concentration, loading time, and temperature may be required for specific cell types and experimental conditions.
Preparation of Loading Solution
A typical loading buffer for this compound includes a surfactant to aid in dye solubilization and an anion transport inhibitor to improve intracellular retention.
-
Assay Buffer : A commonly used buffer is HEPES-buffered Hank's Balanced Salt Solution (HBSS) at a pH of 7.2-7.4.
-
Pluronic F-127 : A 100X stock solution of this non-ionic surfactant is added to the assay buffer to aid in the dispersion of the lipophilic AM ester in the aqueous loading medium.
-
Probenecid (Optional) : Probenecid is an anion transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells.
-
This compound Stock Solution : Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
Final Loading Solution : The this compound stock solution is added to the assay buffer containing Pluronic F-127 (and optionally Probenecid) to achieve the final desired loading concentration. The solution should be vortexed briefly to ensure it is well-mixed. It is recommended to use the dye loading solution within 2 hours of preparation.
Cell Loading Procedure
-
Cell Culture : Grow cells to a confluence of 80-100% on a suitable culture vessel (e.g., 96-well plate, 35 mm dish).
-
Media Removal : Aspirate the cell culture medium.
-
Washing (Optional) : Briefly wash the cells with plain media without serum.
-
Dye Loading : Add the prepared this compound loading solution to the cells. Recommended volumes are 100 µL for a 96-well plate and 1.5 mL for a 35 mm dish or 6-well plate.
-
Incubation : Incubate the cells at 37°C for 60 minutes in a cell culture incubator.
-
Fluorescence Measurement : After incubation, the fluorescence can be read using a fluorescence plate reader (Ex/Em: 525 nm/545 nm) or imaged with a fluorescence microscope using standard FITC, GFP, or YFP filter sets.
Applications in Research and Drug Development
This compound is a versatile tool for investigating cellular processes involving potassium ion fluxes. Its intermediate affinity for K⁺ makes it well-suited for detecting small changes in intracellular potassium concentrations. Applications include:
-
Monitoring Ion Channel Activity : Directly measuring the activity of K⁺ channels in response to pharmacological agents or other stimuli.
-
Studying Cellular Signaling : Investigating signaling pathways that modulate intracellular K⁺ levels.
-
High-Throughput Screening : Screening compound libraries for their effects on K⁺ channel function in drug discovery.
-
Flow Cytometry : Kinetically monitoring potassium levels in cell populations.
The compatibility of this compound with standard fluorescence microscopy and plate reader filter sets makes it an accessible and valuable probe for a wide range of biological and pharmacological research.
References
Ipg-2 AM binding affinity (Kd) for potassium ions
An In-depth Technical Guide to the Binding Affinity and Application of IPG-2 AM for Potassium Ion Detection
This technical guide provides comprehensive information on the binding affinity, experimental protocols, and relevant signaling pathways for the fluorescent potassium indicator, this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing this tool for the measurement of intracellular potassium concentrations.
Core Properties of this compound
ION Potassium Green – 2 (IPG-2) is a yellow-green fluorescent indicator used for detecting intracellular potassium (K⁺) ions.[1][2] Its acetoxymethyl (AM) ester form, this compound, is cell-permeable, allowing it to be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator, IPG-2, in the cytoplasm. The fluorescence of IPG-2 is significantly quenched in the absence of potassium, and this quenching is relieved upon binding to K⁺, resulting in a dramatic increase in fluorescence intensity.[1] This property allows for the sensitive detection of small changes in intracellular K⁺ concentration.[2][3]
Quantitative Data
The following table summarizes the key quantitative properties of this compound and related potassium indicators from the same family.
| Property | This compound | IPG-1 AM | IPG-4 AM |
| Binding Affinity (Kd) for K⁺ | 18 mM | 50 mM | 7 mM |
| Excitation Maximum (Ex) | 525 nm | 525 nm | 525 nm |
| Emission Maximum (Em) | 545 nm | 545 nm | 545 nm |
| Filter Set Compatibility | GFP, FITC, YFP | - | - |
| Solubility | DMSO | - | - |
| Purity | >90% | - | - |
Experimental Protocols
General Protocol for Loading this compound into Cultured Cells
This protocol provides a general guideline for loading this compound into cultured cells for fluorescence microscopy or plate reader-based assays. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic™ F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in anhydrous DMSO.
-
(Optional) Prepare a 100X stock solution of Probenecid. Probenecid is an anion transport inhibitor that can improve intracellular dye retention.
-
-
Prepare Loading Solution:
-
For a final volume of 10 mL of loading solution, add 100 µL of 100X Pluronic F-127 solution to 10 mL of HBSS.
-
(Optional) Add 100 µL of 100X Probenecid solution.
-
Add the appropriate volume of the this compound stock solution to the HBSS/Pluronic F-127 mixture to achieve a final loading concentration of 1-10 µM.
-
Vortex the loading solution briefly to ensure the dye is fully dissolved and dispersed. The loading solution should be used within 2 hours of preparation.
-
-
Cell Loading:
-
Culture cells on a suitable imaging plate or dish.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the prepared loading solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with fresh, pre-warmed HBSS to remove any extracellular dye.
-
-
Imaging:
-
The cells are now ready for imaging. Acquire fluorescence images using a microscope equipped with a suitable filter set (e.g., FITC, GFP, YFP). The excitation and emission wavelengths for IPG-2 are approximately 525 nm and 545 nm, respectively.
-
In Situ Calibration of Intracellular Potassium Concentration
For accurate quantification of intracellular K⁺ concentrations, in situ calibration is necessary, as the fluorescence response of the dye can be affected by the intracellular environment. This protocol uses a combination of ionophores to equilibrate intracellular and extracellular K⁺ concentrations.
Materials:
-
Cells loaded with this compound (from Protocol 1)
-
Calibration Buffers: A series of buffers with varying K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺). The ionic strength should be kept constant by replacing K⁺ with Na⁺.
-
Ionophores: Valinomycin, nigericin, and gramicidin. Ouabain can also be included. A combination of these is most effective for equilibrating intracellular and extracellular ion concentrations.
-
Sucrose (optional, to maintain cell volume)
Procedure:
-
Load cells with this compound as described in Protocol 1.
-
Prepare a cocktail of ionophores (e.g., valinomycin, nigericin, gramicidin, and ouabain) in the calibration buffers.
-
Replace the imaging buffer with the first calibration buffer containing the ionophore cocktail.
-
Incubate for a sufficient time to allow for the equilibration of intracellular and extracellular K⁺ concentrations.
-
Measure the fluorescence intensity (F) of the cells.
-
Repeat steps 3-5 for each calibration buffer with a different K⁺ concentration.
-
At the end of the experiment, determine the minimum fluorescence (F_min) by adding a K⁺-free buffer with ionophores, and the maximum fluorescence (F_max) by adding a high K⁺ buffer with ionophores.
-
Plot the fluorescence intensity as a function of the K⁺ concentration to generate a calibration curve.
-
The intracellular K⁺ concentration in experimental cells can then be calculated from their fluorescence intensity using the calibration curve and the following equation: [ [K⁺]{intra} = K_d \times \frac{(F - F{min})}{(F_{max} - F)} ]
Visualizations
Experimental Workflow
Caption: Workflow for measuring intracellular potassium with this compound.
Signaling Pathways
Role of Intracellular Potassium in Neuronal Signaling
Changes in intracellular potassium concentration are fundamental to neuronal signaling, particularly in the generation and propagation of action potentials.
Caption: The role of potassium efflux in the repolarization phase of a neuronal action potential.
Intracellular Potassium and Apoptosis
A decrease in intracellular potassium is a key event in the apoptotic signaling cascade.
References
Methodological & Application
Ipg-2 AM cell loading protocol for fluorescence microscopy
Application Notes and Protocols for IPG-2 AM Cell Loading
Audience: Researchers, scientists, and drug development professionals.
Introduction
ION Potassium Green - 2 Acetoxymethyl (this compound) is a fluorescent indicator used for measuring intracellular potassium (K+) concentrations. It is a vital tool for studying cellular processes involving potassium dynamics, such as ion channel activity, cellular signaling, and homeostasis. This compound is a membrane-permeable dye that, once inside the cell, is hydrolyzed by intracellular esterases into its active, fluorescent form, IPG-2. IPG-2 exhibits a high sensitivity for K+ with a dissociation constant (Kd) of 18 mM, making it suitable for detecting small changes in potassium levels.[1][2][3] The dye has an excitation maximum at approximately 525 nm and an emission maximum at 545 nm, allowing for detection with standard green fluorescent protein (GFP) or fluorescein isothiocyanate (FITC) filter sets.[1][4]
Principle of Action
The utility of this compound as an intracellular K+ indicator is based on its chemical design. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now membrane-impermeant IPG-2 molecule inside the cell and unmasks its potassium-binding moiety. The fluorescence of IPG-2 is significantly quenched in its unbound state. Upon binding to intracellular K+, this quenching is relieved, leading to a substantial increase in fluorescence intensity, which can be measured using fluorescence microscopy.
Caption: Mechanism of this compound cell loading and activation.
Experimental Protocols
Required Materials
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic™ F-127, 20% solution in DMSO
-
Probenecid (optional, water-soluble salt recommended)
-
Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS, pH 7.2-7.4)
-
Cultured cells on coverslips or in microplates suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., FITC, GFP, or YFP)
Reagent Preparation
-
This compound Stock Solution (1-5 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM. Vortex to ensure it is fully dissolved. Store at -20°C, protected from light and moisture.
-
Pluronic™ F-127 (20% w/v in DMSO): This is often supplied as a ready-to-use solution. If starting from a solid, dissolve 2 g of Pluronic™ F-127 in 10 mL of anhydrous DMSO, which may require heating to ~40°C. Store at room temperature. Do not refrigerate, as it may solidify.
-
Probenecid Stock Solution (100X, optional): Probenecid is an organic anion transport inhibitor that can improve dye retention in certain cell types. A water-soluble form is recommended. Prepare a 100X stock solution in your assay buffer. The typical final working concentration is 1-2.5 mM.
Cell Loading Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Culture cells on a suitable imaging platform (e.g., glass-bottom dishes, coverslips) to approximately 80-100% confluence.
-
Prepare Dye Loading Solution: This solution should be prepared fresh and used within two hours.
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic™ F-127 solution.
-
Vortex the mixture briefly.
-
Dilute this mixture into the pre-warmed (37°C) assay buffer to achieve the desired final concentration of this compound (typically 1-10 µM).
-
The final concentration of Pluronic™ F-127 should be kept at or below 0.1%.
-
(Optional) Add Probenecid from the stock solution to the final loading solution.
-
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with the assay buffer.
-
Add the dye loading solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. Optimal incubation time and temperature may vary depending on the cell type and should be determined empirically.
-
Wash and De-esterification:
-
Remove the dye loading solution.
-
Wash the cells two to three times with fresh, pre-warmed assay buffer to remove any extracellular dye. If using Probenecid, it is recommended to include it in the wash and final imaging buffer.
-
Add fresh assay buffer and incubate for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence microscopy using a filter set appropriate for IPG-2 (Excitation ~525 nm, Emission ~545 nm).
-
Caption: Experimental workflow for this compound cell loading.
Data Presentation: Quantitative Parameters
The optimal conditions for cell loading can vary significantly between cell types. The following table summarizes the typical range of parameters for the this compound cell loading protocol.
| Parameter | Recommended Range | Purpose | Reference |
| This compound Stock Conc. | 1 - 5 mM in DMSO | Concentrated stock for dilution into aqueous buffer. | |
| Final this compound Conc. | 1 - 10 µM | Optimal concentration for cell loading and signal. | |
| Pluronic F-127 Final Conc. | ≤ 0.1% (v/v) | Surfactant to aid in dispersing the hydrophobic AM ester. | |
| Probenecid Final Conc. | 1 - 2.5 mM (Optional) | Inhibits organic anion transporters to prevent dye extrusion. | |
| Loading Incubation Time | 30 - 60 minutes | Time for dye to permeate the cell membrane. | |
| Loading Temperature | Room Temp. or 37°C | Affects the rate of dye uptake and compartmentalization. | |
| De-esterification Time | 20 - 30 minutes | Allows intracellular esterases to activate the dye. | |
| Excitation / Emission | ~525 nm / ~545 nm | Spectral properties for fluorescence detection. |
Note: It is crucial to perform appropriate controls to ensure that the loading reagents (Pluronic F-127, DMSO, Probenecid) do not adversely affect cell viability or the experimental outcome. The efficiency of AM dye loading can be sensitive to the concentrations of both Pluronic F-127 and DMSO.
References
Measuring Intracellular Potassium Dynamics with IPG-2 AM: An Application Note and Protocol for Flow Cytometry
Introduction
Intracellular potassium (K⁺) is a critical ion involved in a multitude of cellular processes, including the regulation of membrane potential, enzyme activation, and the maintenance of cell volume. Dysregulation of potassium homeostasis is implicated in various pathological conditions, making the precise measurement of intracellular K⁺ concentrations a key area of research in cell biology and drug development. IPG-2 AM is a cell-permeable, yellow-green fluorescent indicator used for the quantitative measurement of intracellular potassium concentration.[1][2][3] Upon entering the cell, the acetoxymethyl (AM) ester groups of this compound are cleaved by intracellular esterases, trapping the active IPG-2 dye inside.[4][5] The fluorescence intensity of IPG-2 is directly proportional to the intracellular potassium concentration, with excitation and emission maxima at approximately 525 nm and 545 nm, respectively. This document provides a detailed protocol for the use of this compound in flow cytometry to analyze intracellular potassium levels in cell suspensions.
Principle of Detection
This compound is a synthetic fluorochrome that incorporates a K⁺-binding moiety. In its unbound state, the fluorescence of the sensor is significantly quenched. When IPG-2 binds to intracellular potassium, this quenching is relieved, leading to a dramatic increase in fluorescence intensity. This fluorescence signal can be detected and quantified using a flow cytometer equipped with a suitable laser and filter set (e.g., FITC or YFP channels). The acetoxymethyl ester modification renders the dye permeable to the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting this compound into its membrane-impermeable form, IPG-2, thus trapping it within the cytoplasm.
Data Presentation
The following table summarizes the key spectral properties of IPG-2 and recommended starting concentrations for reagents used in the staining protocol. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
| Parameter | Value | Reference |
| Indicator | This compound (ION Potassium Green-2 AM) | |
| Target Ion | Potassium (K⁺) | |
| Dissociation Constant (Kd) | ~18 mM | |
| Excitation Wavelength (Max) | ~525 nm | |
| Emission Wavelength (Max) | ~545 nm | |
| Recommended this compound Stock Solution | 1-5 mM in anhydrous DMSO | General Practice |
| Recommended Final Staining Conc. | 1-10 µM | General Practice |
| Pluronic F-127 Stock Solution | 10% w/v in anhydrous DMSO | |
| Pluronic F-127 Final Concentration | 0.02-0.1% | |
| Probenecid Stock Solution | 250 mM in 1 M NaOH | |
| Probenecid Final Concentration | 2.5 mM | |
| Incubation Temperature | 37°C | |
| Incubation Time | 30-60 minutes |
Experimental Protocols
This protocol provides a general guideline for staining suspended cells with this compound for subsequent analysis by flow cytometry.
I. Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Reconstitute the dye in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Pluronic F-127 Stock Solution (10% w/v):
-
Dissolve Pluronic F-127 in anhydrous DMSO to a final concentration of 10% (w/v). This may require gentle warming and vortexing.
-
Store at 4°C. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media.
-
-
Probenecid Stock Solution (250 mM):
-
Dissolve probenecid in 1 M NaOH to a stock concentration of 250 mM. You may need to neutralize the solution with HCl to pH 7.4.
-
Store at 4°C. Probenecid is an anion-exchange transporter inhibitor that can reduce the leakage of de-esterified dye from the cells, thereby improving signal intensity and retention.
-
-
Assay Buffer:
-
A common assay buffer is Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.2-7.4). The buffer should be free of serum and phenol red.
-
II. Cell Preparation and Staining
-
Cell Suspension:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL in the assay buffer.
-
Ensure cell viability is high, as dead cells can non-specifically take up the dye. A viability stain can be included in the flow cytometry panel if necessary.
-
-
Preparation of Loading Solution:
-
For each 1 mL of cell suspension, prepare the loading solution in a separate tube.
-
Add the required volume of this compound stock solution to the assay buffer to achieve the desired final concentration (e.g., 5 µM).
-
To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02-0.1%.
-
(Optional) To improve dye retention, add probenecid to a final concentration of 2.5 mM.
-
Vortex the loading solution thoroughly to ensure the dye is evenly dispersed.
-
-
Cell Staining:
-
Add the loading solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
The optimal incubation time should be determined for each cell type.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed assay buffer (with or without probenecid).
-
Repeat the wash step to remove any extracellular dye.
-
-
Resuspension for Analysis:
-
Resuspend the final cell pellet in assay buffer at a suitable concentration for flow cytometry analysis (e.g., 0.5-1 x 10⁶ cells/mL).
-
Keep the cells on ice and protected from light until analysis. Analyze within 1-2 hours for best results.
-
III. Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer capable of detecting green fluorescence.
-
Excite the cells with a blue laser (488 nm) or a yellow-green laser (561 nm).
-
Collect the emission signal using a filter appropriate for green fluorescence, typically around 530/30 nm (FITC channel) or 585/42 nm (PE channel), depending on the instrument configuration. The optimal channel should be determined based on the specific emission spectrum of IPG-2.
-
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.
-
Use a viability dye, if included, to gate on live cells.
-
Analyze the fluorescence intensity of the IPG-2 signal within the live, single-cell population.
-
-
Controls:
-
Unstained Control: A sample of unstained cells to set the baseline fluorescence.
-
Positive Control (Optional): Cells treated with a known modulator of intracellular potassium (e.g., a potassium ionophore like Valinomycin in high potassium buffer) to confirm the responsiveness of the dye.
-
Negative Control (Optional): Cells treated with the same modulator in a potassium-free buffer.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for measuring intracellular potassium using this compound and flow cytometry.
Caption: Mechanism of this compound for intracellular potassium detection.
References
Application Notes and Protocols for Preparing Ipg-2 AM Working Solution with Pluronic F-127
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipg-2 AM is a membrane-permeable fluorescent indicator used for measuring intracellular potassium (K+) concentrations.[1][2] Like other acetoxymethyl (AM) ester dyes, this compound is hydrophobic and requires a dispersing agent to facilitate its loading into live cells. Pluronic® F-127, a non-ionic surfactant, is widely used for this purpose as it aids in the solubilization of hydrophobic molecules in aqueous solutions, thereby ensuring a more uniform distribution and efficient cellular uptake of the dye.[3][4][5] This document provides a detailed protocol for the preparation of an this compound working solution using Pluronic F-127 and guidelines for cell loading.
Materials and Reagents
-
This compound
-
Pluronic F-127 (solid or as a 10% or 20% solution)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4)
Data Presentation: Stock and Working Solution Concentrations
The following tables summarize the recommended concentrations for the preparation of stock and working solutions.
Table 1: Stock Solution Preparation
| Reagent | Solvent | Concentration | Preparation Notes | Storage |
| This compound | Anhydrous DMSO | 1-5 mM | Protect from light and moisture. | -20°C, desiccated |
| Pluronic F-127 | Anhydrous DMSO | 20% (w/v) | May require heating to ~40-50°C for about 30 minutes to dissolve. | Room Temperature |
| Pluronic F-127 | Distilled Water | 10% (w/v) | May require heating to ~40-50°C for about 30 minutes to dissolve. | Room Temperature |
Table 2: Working Solution Preparation and Cell Loading
| Parameter | Recommended Range | Typical Value | Notes |
| Final this compound Concentration | 1 - 10 µM | 5 µM | Optimal concentration may vary depending on cell type. |
| Final Pluronic F-127 Concentration | 0.02% - 0.08% | 0.04% | Should be kept at or below 0.1%. |
| Incubation Time | 10 - 60 minutes | 30-60 minutes | Should be optimized for the specific cell type. |
| Incubation Temperature | Room Temperature or 37°C | 37°C | Room temperature may reduce dye compartmentalization. |
Experimental Protocols
This section details the step-by-step procedures for preparing the this compound working solution and loading it into cells.
Protocol 1: Preparation of Pluronic F-127 Stock Solution (20% in DMSO)
-
Weigh 2 g of Pluronic F-127 powder and add it to 10 mL of anhydrous DMSO.
-
To facilitate dissolution, heat the solution to approximately 40-50°C for about 30 minutes, vortexing periodically until the Pluronic F-127 is completely dissolved.
-
Store the 20% (w/v) Pluronic F-127 stock solution at room temperature. Do not refrigerate or freeze, as this may cause the detergent to precipitate. If precipitation occurs, warm the solution to 37°C and vortex to redissolve.
Protocol 2: Preparation of this compound Stock Solution
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Store the this compound stock solution at -20°C, protected from light and moisture.
Protocol 3: Preparation of this compound Working Solution and Cell Loading
-
Allow all reagents, including the this compound and Pluronic F-127 stock solutions and the physiological buffer, to warm to room temperature before use.
-
For ease of handling, it is recommended to first mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube. For example, mix 5 µL of 1 mM this compound with 5 µL of 20% Pluronic F-127.
-
Vortex the mixture briefly.
-
Dilute this mixture into the desired volume of physiological buffer (e.g., HBSS with 20 mM HEPES) to achieve the final desired this compound concentration (typically 1-10 µM). For example, to make a 5 µM working solution in 1 mL of buffer, add the 10 µL mixture from the previous step.
-
Vortex the final working solution thoroughly to ensure homogeneity.
-
Remove the culture medium from the cells to be loaded.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. Optimal incubation time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells with fresh, dye-free physiological buffer to remove any extracellular this compound.
-
The cells are now loaded and ready for fluorescence imaging. This compound has an excitation maximum at approximately 525 nm and an emission maximum at approximately 545 nm.
Mandatory Visualization
Experimental Workflow for this compound Cell Loading
Workflow for preparing this compound working solution and cell loading.
Signaling Pathway: Intracellular Ion Indicator Mechanism
References
Optimizing Ipg-2 AM Concentration for Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ipg-2 AM, a fluorescent indicator for measuring intracellular potassium (K+) concentrations in live cells. Optimal dye concentration is critical for achieving a high signal-to-noise ratio while minimizing potential cytotoxicity. This guide offers a summary of recommended concentrations from various sources, detailed experimental protocols, and diagrams of relevant biological pathways and workflows to assist researchers in designing and executing successful live-cell imaging experiments.
Introduction to this compound
ION Potassium Green-2 acetoxymethyl ester (this compound) is a cell-permeable dye used for the quantitative measurement of intracellular potassium, a key ion involved in numerous cellular processes including membrane potential regulation, enzyme activation, and signal transduction. Upon entering the cell, non-fluorescent this compound is hydrolyzed by intracellular esterases into its active, fluorescent form, Ipg-2. The fluorescence intensity of Ipg-2 is directly proportional to the intracellular potassium concentration. It has an excitation maximum at approximately 525 nm and an emission maximum at 545 nm.[1][2] The dissociation constant (Kd) for potassium binding is approximately 18 mM, making it highly sensitive to small changes in K+ levels.[1][2]
Optimal this compound Concentration
The optimal concentration of this compound for live cell imaging is highly dependent on the specific cell type, experimental conditions, and the instrumentation used. It is crucial to empirically determine the lowest possible concentration that yields a robust fluorescent signal without inducing cellular stress or toxicity. The following table summarizes recommended starting concentrations from available protocols and literature.
| Cell Type | This compound Concentration | Incubation Time | Incubation Temperature | Additional Reagents | Source |
| Cultured Cells (General) | 4.4 µM | 60 minutes | 37°C | 0.1% Pluronic F-127, 2.7 mM Probenecid | [3] |
| J774A.1 cells and Bone Marrow-Derived Macrophages (BMDMs) | 1 µM | 10 minutes | 37°C | Not specified in detail, but used in cell culture medium. | |
| General Guideline | Should be optimized for the specific assay and application. | Should be optimized for the specific assay and application. | 37°C | Pluronic F-127, Probenecid (optional) |
Experimental Protocols
This section provides a general protocol for loading cells with this compound and preparing them for live-cell imaging.
Reagents and Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer (pH 7.2-7.4)
-
Live-cell imaging microscope with appropriate filter sets (e.g., FITC, GFP, YFP)
-
Cultured cells on coverslips or in imaging-compatible plates
Stock Solution Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. The exact concentration will depend on the final desired loading concentration. For example, to achieve a final concentration of 4.4 µM from a 1000x stock, prepare a 4.4 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Probenecid Stock Solution (Optional): Prepare a 270 mM stock solution of Probenecid in a suitable buffer or DMSO. Probenecid is an anion transport inhibitor that can help improve intracellular dye retention in some cell types.
Cell Loading Protocol:
-
Cell Preparation: Culture cells to the desired confluence (typically 80-100%) on glass-bottom dishes or coverslips suitable for live-cell imaging.
-
Prepare Loading Solution:
-
Warm the required volume of assay buffer (e.g., HBSS) to room temperature or 37°C.
-
Add Pluronic F-127 stock solution to the assay buffer to a final concentration of 0.02-0.1%. This surfactant aids in the dispersion of the AM ester in aqueous media.
-
(Optional) Add Probenecid stock solution to the desired final concentration (e.g., 2.7 mM).
-
Add the this compound stock solution to the buffer to achieve the desired final loading concentration (e.g., 1-5 µM). Vortex briefly to ensure thorough mixing. The loading solution should be used within 2 hours of preparation.
-
-
Dye Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with the assay buffer.
-
Add the this compound loading solution to the cells. The volume will depend on the culture vessel (e.g., 100 µL for a 96-well plate, 1.5 mL for a 35 mm dish).
-
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 10-60 minutes). The optimal incubation time should be determined empirically.
-
Wash: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed assay buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells in fresh assay buffer for an additional 20-30 minutes at room temperature or 37°C to allow for the complete de-esterification of the this compound by intracellular esterases.
-
Imaging: The cells are now ready for live-cell imaging. Acquire fluorescent images using a microscope equipped with the appropriate excitation and emission filters (Ex/Em: ~525 nm/545 nm).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound live cell imaging.
Signaling Pathway Involving Potassium Efflux: NLRP3 Inflammasome Activation
This compound is a tool to measure changes in intracellular potassium, which is a key event in several signaling pathways. One prominent example is the activation of the NLRP3 inflammasome, a critical component of the innate immune system. A decrease in intracellular potassium is a common trigger for NLRP3 activation.
Caption: NLRP3 inflammasome activation pathway highlighting K+ efflux.
References
Application Notes and Protocols for IPG-2 AM in Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
ION Potassium Green-2 Acetoxymethyl Ester (IPG-2 AM) is a fluorescent indicator used for measuring intracellular potassium (K⁺) concentrations.[1][2] As a cell-permeable dye, it is a valuable tool for studying potassium dynamics in live cells, including primary neurons.[3] This document provides detailed protocols for the use of this compound in primary neuron cultures, including reagent preparation, cell loading, and fluorescence imaging.
This compound has an excitation maximum at approximately 525 nm and an emission maximum at 545 nm.[1][2] Upon binding to potassium, its fluorescence intensity increases significantly. It has a dissociation constant (Kd) for potassium of 18 mM, making it suitable for detecting changes in intracellular potassium levels.
Data Presentation
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 525 nm | |
| Emission Wavelength (max) | 545 nm | |
| Dissociation Constant (Kd) for K⁺ | 18 mM | |
| Recommended Incubation Temperature | 37°C | |
| Recommended Incubation Time | 60 minutes |
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution:
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). The final concentration of the stock solution should be between 1 and 10 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
2. Pluronic F-127 Solution:
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.
-
Store the Pluronic F-127 solution at room temperature. If precipitation occurs, warm the solution to approximately 40°C and vortex to redissolve.
3. Probenecid Solution (Optional):
-
Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.
-
Prepare a stock solution of probenecid in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) or 1N NaOH. The final concentration in the loading buffer is typically 1-2.5 mM.
4. Loading Buffer:
-
The loading buffer is the solution in which the primary neurons will be incubated with this compound. A common choice is a HEPES-buffered salt solution (e.g., HBSS) with a pH of 7.2-7.4.
-
To prepare the final loading solution, dilute the this compound stock solution and the Pluronic F-127 stock solution into the desired volume of loading buffer. The final concentration of this compound is typically in the range of 1-10 µM, and the final concentration of Pluronic F-127 is typically 0.02-0.1%.
-
If using probenecid, add it to the loading buffer at this stage.
-
Vortex the final loading solution thoroughly to ensure the dye is fully dissolved. It is recommended to use the loading solution within 2 hours of preparation.
Cell Loading Protocol
-
Culture Primary Neurons: Plate primary neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips or glass-bottom dishes) and culture under standard conditions until the desired stage of development is reached.
-
Prepare for Loading:
-
Aspirate the culture medium from the neurons.
-
Wash the neurons gently with pre-warmed (37°C) loading buffer (without the dye).
-
-
Incubation:
-
Add the prepared this compound loading solution to the neurons.
-
Incubate the cells for 60 minutes at 37°C in a light-protected environment (e.g., a cell culture incubator).
-
-
Wash:
-
After incubation, gently aspirate the loading solution.
-
Wash the neurons two to three times with pre-warmed loading buffer (without the dye) to remove any extracellular this compound.
-
-
De-esterification:
-
Following the wash steps, incubate the cells in the loading buffer (without the dye, but with probenecid if used during loading) for at least 20-30 minutes at room temperature or 37°C. This allows for the complete de-esterification of the AM group by intracellular esterases, trapping the active form of the dye inside the cells.
-
-
Imaging: The neurons are now ready for fluorescence imaging.
Visualizations
This compound Loading and Activation Pathway
Caption: Mechanism of this compound loading and fluorescence upon potassium binding.
Experimental Workflow for this compound Imaging
Caption: Step-by-step workflow for intracellular potassium imaging with this compound.
References
Application Notes and Protocols for IPG-2 AM in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPG-2 AM is a cell-permeable, yellow-green fluorescent indicator for intracellular potassium (K⁺) ions, making it a valuable tool for high-throughput screening (HTS) of potassium channel modulators.[1] Potassium channels are a large and diverse group of ion channels that play critical roles in numerous physiological processes, including the regulation of neuronal excitability, muscle contraction, and epithelial transport. Their dysfunction is implicated in a wide range of diseases, making them important drug targets.
This document provides detailed application notes and protocols for the use of this compound in cell-based HTS assays designed to identify and characterize modulators of potassium channels.
Principle of the Assay
The this compound assay is based on the sensitive detection of changes in intracellular potassium concentration. This compound is an acetoxymethyl (AM) ester derivative of the IPG-2 dye, which allows it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant IPG-2 dye in the cytoplasm.
In its potassium-free form, the fluorescence of IPG-2 is significantly quenched. Upon binding to intracellular K⁺, this quenching is relieved, leading to a dramatic increase in fluorescence intensity.[1] This change in fluorescence can be monitored using a fluorescence plate reader, providing a robust signal for HTS applications. The assay can be configured to detect either an increase or decrease in intracellular K⁺, allowing for the identification of both channel activators and inhibitors.
Key Features of this compound
| Property | Value | Reference |
| Indicator Type | Non-ratiometric, fluorescent potassium indicator | [1] |
| Excitation Wavelength | ~525 nm | [1] |
| Emission Wavelength | ~545 nm | [1] |
| Dissociation Constant (Kd) | ~18 mM | |
| Cell Permeability | Permeable (as AM ester) |
High-Throughput Screening (HTS) Assay Workflow
The general workflow for an HTS assay using this compound to screen for potassium channel modulators involves several key steps, from cell preparation to data analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (e.g., Hello Bio, HB18045)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional, for cell lines with active organic anion transporters)
-
Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS, pH 7.4)
-
Cell line expressing the potassium channel of interest
-
Assay plates (e.g., 384-well, black, clear-bottom)
-
Compound library
-
Positive and negative control compounds
-
Fluorescence plate reader with appropriate filter sets (e.g., FITC or YFP)
Preparation of Reagents
This compound Stock Solution (1 mM): Dissolve 500 µg of this compound in an appropriate volume of anhydrous DMSO to achieve a 1 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.
Pluronic F-127 (100X): Prepare a 10% (w/v) solution of Pluronic F-127 in DMSO.
Probenecid Stock Solution (100X, optional): Prepare a 100 mM solution of Probenecid in a suitable buffer (e.g., 1N NaOH and HBSS) to aid dissolution.
Dye Loading Solution (1X): Prepare fresh before each experiment. For a final volume of 10 mL:
-
Start with 10 mL of Assay Buffer.
-
Add 100 µL of 100X Pluronic F-127 solution.
-
(Optional) Add 100 µL of 100X Probenecid solution.
-
Add the required volume of this compound stock solution to achieve the final desired concentration (typically 1-5 µM).
-
Vortex thoroughly to ensure complete dissolution. Use within 2 hours of preparation.
Cell Preparation and Dye Loading
-
Seed the cells expressing the target potassium channel into 384-well black, clear-bottom microplates at a density optimized for the cell line to achieve 80-100% confluence on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
On the day of the assay, carefully remove the cell culture medium.
-
Add 20 µL per well of the freshly prepared 1X Dye Loading Solution.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
High-Throughput Screening Protocol for a Kir Channel Inhibitor Screen
This protocol is an example for identifying inhibitors of an inwardly rectifying potassium (Kir) channel.
-
Compound Addition:
-
Prepare compound plates by diluting the screening library compounds to the desired final concentration in Assay Buffer.
-
After the dye loading incubation, add the compounds to the cell plate. Typically, 5-10 µL of the compound solution is added to each well containing 20 µL of dye-loaded cells. Include wells with vehicle (e.g., DMSO) as a negative control and a known inhibitor as a positive control.
-
Incubate the plates with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Channel Stimulation and Detection:
-
Prepare a stimulation buffer containing a high concentration of potassium to induce K⁺ influx through the Kir channels. The final K⁺ concentration should be optimized to elicit a robust signal.
-
Using a fluorescence plate reader equipped with an automated liquid handler, add the stimulation buffer to the wells.
-
Immediately begin kinetic fluorescence measurements (Excitation: ~525 nm, Emission: ~545 nm) at regular intervals (e.g., every 1-2 seconds) for a duration of 1-3 minutes to capture the influx of potassium.
-
Data Analysis and Quality Control
A robust HTS assay requires rigorous data analysis and quality control to ensure the identification of true hits.
Data Normalization
Raw fluorescence data can be normalized to the baseline fluorescence measured before the addition of the stimulation buffer. The response can be expressed as a percentage of the control wells (e.g., vehicle-treated wells).
Quality Control Metrics
The performance of an HTS assay is typically assessed using statistical parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio.
-
Z'-Factor: This metric reflects the separation between the positive and negative controls and is a measure of the assay's suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay.
| Parameter | Formula | Typical Value |
| Z'-Factor | 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ] | > 0.5 |
| S/B Ratio | Mean_signal / Mean_background | > 2 |
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively. Mean_pos and Mean_neg are the means of the positive and negative controls.
A pilot screen of 3,655 small molecules for Kir4.1 inhibitors using a similar fluorescence-based thallium flux assay reported a mean Z' value of 0.75 ± 0.06, demonstrating the robustness of this type of assay for HTS.
Hit Identification
Hits are typically identified as compounds that produce a response that deviates from the mean of the negative control by a certain number of standard deviations (e.g., > 3 SD). The potency of the hit compounds can then be determined by generating concentration-response curves and calculating the IC₅₀ or EC₅₀ values.
Signaling Pathway Visualization
A common application for this compound-based HTS is the screening for modulators of G-protein coupled receptor (GPCR) signaling pathways that involve the activation of inwardly rectifying potassium (Kir) channels, such as the G-protein-gated inwardly rectifying potassium (GIRK) channels.
GPCR-GIRK Signaling Pathway
Activation of a Gi/o-coupled GPCR by an agonist leads to the dissociation of the G-protein into its Gαi/o-GTP and Gβγ subunits. The Gβγ subunit then directly binds to and activates the GIRK channel, leading to an efflux of K⁺ and hyperpolarization of the cell membrane.
HTS Data Analysis Workflow
The data analysis pipeline for an this compound-based HTS assay involves several steps to process the raw fluorescence data and identify confirmed hits.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or Small Assay Window | - Suboptimal dye concentration- Insufficient dye loading time- Low channel expression- Inappropriate stimulation conditions | - Titrate this compound concentration (1-10 µM).- Optimize loading time and temperature.- Use a cell line with higher channel expression.- Optimize the concentration of the stimulating agent. |
| High Well-to-Well Variability | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure uniform cell seeding.- Ensure complete dissolution of this compound in the loading buffer.- Use automated liquid handling for compound and reagent addition. |
| High Background Fluorescence | - Autofluorescence from compounds- Incomplete removal of extracellular dye | - Include a counter-screen for compound autofluorescence.- A gentle wash step after dye loading may be considered, but can increase variability. |
Conclusion
The this compound fluorescent potassium indicator provides a robust and sensitive tool for the development of high-throughput screening assays for the discovery of potassium channel modulators. By following the detailed protocols and guidelines presented in these application notes, researchers can establish reliable and efficient HTS campaigns to identify novel therapeutic candidates targeting this important class of ion channels. Optimization of assay parameters and rigorous quality control are essential for the success of any screening effort.
References
Application Notes and Protocols for IPG-2 AM Imaging in Astrocytes and Glial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astrocytes and other glial cells play a crucial role in maintaining the homeostasis of the central nervous system (CNS).[1][2] A key function of these cells is the regulation of extracellular potassium ([K+]) concentrations, which is vital for normal neuronal activity.[1][3] IPG-2 AM is a fluorescent indicator that allows for the sensitive detection of intracellular potassium dynamics, making it a valuable tool for studying glial cell function in both healthy and pathological states.[4] These application notes provide detailed protocols and supporting information for the use of this compound to image intracellular potassium in astrocytes and other glial cells.
Product Information: this compound
This compound is a cell-permeable, yellow-green fluorescent indicator for intracellular potassium ions. Upon entering the cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the active indicator (IPG-2) inside. The fluorescence intensity of IPG-2 is directly proportional to the intracellular potassium concentration.
| Property | Value | Reference |
| Excitation Wavelength | 525 nm | |
| Emission Wavelength | 545 nm | |
| Dissociation Constant (Kd) | 18 mM | |
| Appearance | Yellow-green fluorescence |
Experimental Protocols
Protocol 1: In Vitro this compound Loading and Imaging of Cultured Astrocytes/Glial Cells
This protocol provides a general guideline for loading cultured astrocytes or glial cells with this compound for fluorescence imaging. Optimization of dye concentration, loading time, and temperature may be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Pluronic™ F-127
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Cultured astrocytes or glial cells on coverslips or in microplates
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO.
-
Pluronic™ F-127 Solution: Prepare a 100X stock solution of Pluronic™ F-127 to aid in dye solubilization.
-
Probenecid Stock Solution (Optional): Prepare a 100X stock solution of Probenecid. Probenecid is an anion transport inhibitor that can improve intracellular dye retention.
-
Loading Buffer: Prepare the loading buffer by diluting Pluronic™ F-127 (and Probenecid if used) into the assay buffer (e.g., HBSS). The final concentration of Pluronic F-127 is typically 0.1%. Add the required volume of this compound stock solution to the loading buffer to achieve the desired final concentration (typically in the low micromolar range). Vortex thoroughly to ensure the dye is fully dissolved. Use the loading solution within 2 hours of preparation.
Cell Loading and Imaging Procedure:
-
Culture astrocytes or glial cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) to 80-100% confluency.
-
Remove the cell culture medium and wash the cells briefly with the assay buffer (without serum).
-
Add the prepared this compound loading solution to the cells.
-
Incubate the cells at 37°C for 60 minutes in a cell culture incubator.
-
After incubation, remove the loading solution and wash the cells with fresh assay buffer to remove any extracellular dye.
-
The cells are now ready for imaging. Use a fluorescence microscope equipped with a filter set compatible with IPG-2 (e.g., FITC or YFP). Acquire images at an excitation of ~525 nm and emission of ~545 nm.
Caption: Experimental workflow for this compound imaging in cultured glial cells.
Quantitative Data
The following table summarizes quantitative data related to ion concentrations and fluorescence changes in astrocytes from relevant studies.
| Parameter | Condition | Value | Cell Type | Reference |
| Intracellular NO2- | Resting | 0.28 ± 0.04 µM | Astrocytes | |
| Mitochondrial NO2- | Resting | 1.3 ± 0.2 µM | Astrocytes | |
| Intracellular NO2- | 100 µM Extracellular NO2- | 8.8 ± 0.9 µM | Astrocytes | |
| Mitochondrial NO2- | 100 µM Extracellular NO2- | 52.8 ± 3.2 µM | Astrocytes | |
| [K+]i change with [K+]o | 3-10 mM [K+]o | Proportional (slope = 1.04 ± 0.06) | Primary Astrocytes | |
| NOS-2 Positive Cells | LPS + IFNγ | 9.5 ± 1.2 % | Astrocytes | |
| NOS-2 Positive Cells | LPS + IFNγ + TNFα | 25.3 ± 2.9 % | Astrocytes | |
| NOS-2 Positive Cells | LPS + IFNγ + TGFβ1 | 32.4 ± 3.0 % | Astrocytes | |
| NOS-2 Positive Cells | LPS + IFNγ + TNFα + TGFβ1 | 61.0 ± 4.2 % | Astrocytes |
Signaling Pathways in Astrocytes
Astrocytes are involved in complex signaling pathways, including those related to neurotransmitter uptake and nitric oxide production.
Astrocyte-Neuron Interactions and Potassium Buffering
Astrocytes play a critical role in clearing excess potassium from the synaptic cleft, a process essential for maintaining neuronal excitability. This potassium uptake can influence intracellular potassium levels in astrocytes, which can be monitored using this compound.
Caption: Potassium buffering by astrocytes at the synapse.
Nitric Oxide Signaling in Astrocytes
Astrocytes can produce nitric oxide (NO), a key signaling molecule in the CNS. NO production in astrocytes can be triggered by various stimuli, including inflammatory signals and neuronal activity. While this compound measures potassium, understanding related signaling pathways like NO production provides a more complete picture of astrocyte function. Under inflammatory conditions, cytokines can induce the expression of nitric oxide synthase-2 (NOS-2) in astrocytes.
Caption: Inflammatory induction of nitric oxide production in astrocytes.
Concluding Remarks
This compound is a powerful tool for investigating the dynamics of intracellular potassium in astrocytes and other glial cells. The protocols and information provided here serve as a starting point for researchers to design and execute experiments aimed at understanding the complex roles of these cells in CNS function and disease. Further optimization of the described protocols may be necessary to suit specific experimental needs.
References
- 1. In Vivo Imaging of Ca2+ Signaling in Astrocytes Using Two-Photon Laser Scanning Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative and competitive regulation of the astrocytic transcriptome by neurons and endothelial cells: Impact on astrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Optical Intracellular Imaging Approach for Potassium Dynamics in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols: Multiplexing Ipg-2 AM with Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simultaneous monitoring of multiple intracellular parameters is crucial for a comprehensive understanding of complex cellular processes. Ipg-2 AM, a green fluorescent indicator for intracellular potassium (K⁺), provides a powerful tool for investigating the role of K⁺ dynamics in cell signaling, function, and pathology. By combining this compound with other spectrally compatible fluorescent probes, researchers can perform multiplexed imaging to correlate changes in intracellular K⁺ with other critical cellular events in real-time.
These application notes provide detailed protocols for the simultaneous use of this compound with fluorescent indicators for intracellular calcium (Ca²⁺), pH, and mitochondrial membrane potential (ΔΨm). The selected partner probes, Rhod-2 AM (red fluorescent Ca²⁺ indicator), SNARF-1 AM (red fluorescent pH indicator), and TMRE (red fluorescent ΔΨm indicator), offer minimal spectral overlap with this compound, making them ideal candidates for multiplexing applications.
Data Presentation
The spectral properties of this compound and the selected partner probes are summarized in the table below for easy comparison and selection of appropriate filter sets.
| Probe | Target Ion/Parameter | Excitation (nm) | Emission (nm) | Color |
| This compound | Potassium (K⁺) | ~525 | ~545 | Green |
| Rhod-2 AM | Calcium (Ca²⁺) | ~553 | ~577 | Red |
| SNARF-1 AM | pH | ~555 (ratiometric) | ~580 / ~640 | Red (dual emission) |
| TMRE | Mitochondrial Membrane Potential (ΔΨm) | ~549 | ~574 | Red |
Signaling Pathways and Applications
The ability to simultaneously measure intracellular K⁺ with other key cellular parameters opens up a wide range of research applications. Below are examples of signaling pathways where such multiplexed analysis is particularly insightful.
Neuronal Signaling and Excitability
In neurons, the interplay between K⁺ and Ca²⁺ is fundamental to regulating membrane potential, action potential firing, and neurotransmitter release.[1] Simultaneous imaging of K⁺ and Ca²⁺ can elucidate the precise temporal relationship between changes in these ions during neuronal activity and excitotoxicity.[2][3]
Apoptosis
Apoptosis, or programmed cell death, involves a complex cascade of events where mitochondria play a central role. Early stages of apoptosis are often characterized by a drop in mitochondrial membrane potential (ΔΨm) and an efflux of K⁺ from the cell.[4][5] The subsequent rise in intracellular Ca²⁺ further propagates the apoptotic signal. Multiplexed imaging of K⁺, ΔΨm, and Ca²⁺ can provide a detailed timeline of these events.
Intracellular pH Regulation
Intracellular pH is tightly regulated and plays a critical role in numerous cellular functions. There is a complex interplay between intracellular pH and K⁺ homeostasis. For instance, changes in intracellular pH can affect the activity of K⁺ channels and transporters. Simultaneous measurement of pH and K⁺ can provide insights into the mechanisms of cellular pH regulation and its impact on K⁺ dynamics.
Experimental Protocols
The following protocols provide a general guideline for co-loading and imaging this compound with other fluorescent probes. Optimal dye concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
General Reagent Preparation
-
This compound Stock Solution: Dissolve 50 µg of this compound in 44.3 µL of high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Rhod-2 AM Stock Solution: Dissolve 1 mg of Rhod-2 AM in 890 µL of high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
SNARF-1 AM Stock Solution: Dissolve 1 mg of SNARF-1 AM ester in 1.76 mL of high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
TMRE Stock Solution: Dissolve 1 mg of TMRE in 1.95 mL of high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Pluronic F-127 Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in high-quality, anhydrous DMSO.
-
Probenecid Solution: Prepare a 250 mM solution of Probenecid in 1 M NaOH.
Protocol 1: Simultaneous Imaging of Intracellular K⁺ and Ca²⁺
This protocol describes the co-loading of this compound and Rhod-2 AM for the simultaneous measurement of intracellular potassium and calcium.
Materials:
-
This compound (1 mM stock in DMSO)
-
Rhod-2 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Probenecid (250 mM in 1 M NaOH, optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Procedure:
-
Prepare Loading Buffer: For each 1 mL of loading buffer, add 1-5 µL of this compound stock, 1-5 µL of Rhod-2 AM stock, and 1 µL of 20% Pluronic F-127 to HBSS. If using, add Probenecid to a final concentration of 1-2.5 mM. Vortex briefly to mix.
-
Cell Loading:
-
Culture cells on coverslips or in a multi-well plate suitable for fluorescence microscopy.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash: Remove the loading buffer and wash the cells twice with HBSS.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for green and red fluorescence.
-
For this compound, use a filter set with excitation around 475-490 nm and emission around 503-530 nm (e.g., FITC filter set).
-
For Rhod-2 AM, use a filter set with excitation around 540-565 nm and emission around 580-620 nm (e.g., TRITC filter set).
-
Acquire images in both channels sequentially to minimize bleed-through.
-
Protocol 2: Simultaneous Imaging of Intracellular K⁺ and pH
This protocol details the co-loading of this compound and SNARF-1 AM for the simultaneous measurement of intracellular potassium and pH.
Materials:
-
This compound (1 mM stock in DMSO)
-
SNARF-1 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Probenecid (250 mM in 1 M NaOH, optional)
-
HBSS or other suitable buffer
Procedure:
-
Prepare Loading Buffer: For each 1 mL of loading buffer, add 1-5 µL of this compound stock, 1-5 µL of SNARF-1 AM stock, and 1 µL of 20% Pluronic F-127 to HBSS. If using, add Probenecid to a final concentration of 1-2.5 mM. Vortex briefly to mix.
-
Cell Loading:
-
Follow the cell loading procedure as described in Protocol 1.
-
-
Wash:
-
Follow the wash procedure as described in Protocol 1.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets.
-
For this compound, use a FITC filter set (Ex: 475-490 nm, Em: 503-530 nm).
-
For SNARF-1, excite at ~540-565 nm and collect emission at two wavelengths, ~580 nm and ~640 nm, using a TRITC filter set for the lower wavelength and a Cy5 filter for the higher, or a custom filter set. The ratio of the fluorescence intensities at these two emission wavelengths is used to determine the intracellular pH.
-
Protocol 3: Simultaneous Imaging of Intracellular K⁺ and Mitochondrial Membrane Potential
This protocol outlines the co-loading of this compound and TMRE for the simultaneous measurement of intracellular potassium and mitochondrial membrane potential.
Materials:
-
This compound (1 mM stock in DMSO)
-
TMRE (1 mM stock in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
HBSS or other suitable buffer
Procedure:
-
Prepare Loading Buffer: For each 1 mL of loading buffer, add 1-5 µL of this compound stock, a final concentration of 20-200 nM of TMRE, and 1 µL of 20% Pluronic F-127 to HBSS. Vortex briefly to mix. Note: The optimal concentration of TMRE is cell-type dependent and should be titrated to achieve good mitochondrial staining without causing cytotoxicity.
-
Cell Loading:
-
Follow the cell loading procedure as described in Protocol 1, with an incubation time of 20-40 minutes.
-
-
Wash:
-
Follow the wash procedure as described in Protocol 1.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets.
-
For this compound, use a FITC filter set (Ex: 475-490 nm, Em: 503-530 nm).
-
For TMRE, use a TRITC filter set (Ex: 540-565 nm, Em: 580-620 nm).
-
Troubleshooting and Considerations
-
Dye Compartmentalization: Some AM ester dyes can accumulate in organelles. It is recommended to perform initial experiments to confirm the cytosolic localization of this compound and the intended localization of the partner probe.
-
Spectral Bleed-through: Although the selected probes have minimal spectral overlap, some bleed-through may occur. It is advisable to image single-stained controls to assess the level of bleed-through and apply appropriate correction algorithms if necessary.
-
Phototoxicity: Minimize light exposure to the cells to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure times that provide a good signal-to-noise ratio.
-
Cell Health: Ensure cells are healthy and not overly confluent before loading, as this can affect dye uptake and retention.
By following these protocols, researchers can successfully perform multiplexed fluorescence imaging to gain deeper insights into the intricate interplay of intracellular ion dynamics and cellular function.
References
Troubleshooting & Optimization
Technical Support Center: IPG-2 AM & Long-Term Imaging
This guide provides researchers, scientists, and drug development professionals with practical solutions to mitigate phototoxicity associated with the potassium indicator IPG-2 AM during long-term live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be phototoxic?
This compound is a cell-permeable, yellow-green fluorescent indicator used to measure intracellular potassium (K⁺) concentrations.[1][2] Like most fluorescent probes, it can cause phototoxicity. This occurs when the fluorescent molecule (fluorophore), after being excited by the microscope's light source, reacts with molecular oxygen to produce reactive oxygen species (ROS).[3][4][5] These ROS, such as singlet oxygen and free radicals, can damage cellular components like lipids, proteins, and DNA, leading to cellular stress, altered function, and eventually cell death.
Q2: How can I identify phototoxicity in my experiments?
Phototoxicity can manifest in ways ranging from subtle to severe. Look for these common indicators:
-
Obvious Signs: Cell death, membrane blebbing, vacuole formation, or a complete failure of cells to proliferate post-imaging.
-
Subtle Signs: Altered cellular dynamics, such as slowed cell migration, prolonged mitosis, or changes in mitochondrial morphology (e.g., transforming from tubular to spherical).
-
Functional Changes: Alterations in normal physiological responses, such as abnormal calcium signaling or changes in mitochondrial membrane potential.
It is crucial to distinguish phototoxicity from photobleaching. Photobleaching is the irreversible fading of the fluorescent signal, and while it is often correlated with phototoxicity, cell damage can occur even before significant photobleaching is observed.
Q3: What are the first and most critical steps to reduce phototoxicity?
The most effective strategy is to minimize the total dose of light your sample receives. The total light dose is a function of intensity and duration.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an acceptable signal-to-noise ratio (SNR).
-
Optimize Exposure Time and Imaging Interval: Use the shortest exposure time necessary to get a clear image. Increase the time interval between image acquisitions as much as your experimental question allows.
-
Avoid "Illumination Overhead": Ensure the sample is only illuminated when the camera is actively acquiring an image. Modern microscopes with fast shutters or LED light sources synchronized with the camera can minimize this "dead time" illumination.
Q4: Are there chemical supplements I can add to my imaging medium?
Yes, using antioxidants or commercially available antifade reagents in your live-cell imaging medium is a highly effective secondary strategy. These agents work by scavenging the ROS produced during fluorescence excitation.
-
Trolox: A water-soluble analog of Vitamin E, Trolox is a powerful antioxidant. Studies have shown that a 1-hour pre-incubation with 300 µM Trolox can significantly reduce phototoxicity without impacting cell health.
-
Ascorbic Acid (Vitamin C): Has been shown to be effective in preventing light-induced mitotic defects in long-term imaging experiments.
-
Commercial Reagents: Products like ProLong™ Live Antifade Reagent are specifically formulated to reduce photobleaching and phototoxicity in live cells.
Q5: Should I consider using an alternative to this compound?
If you have optimized your imaging parameters and used photoprotective agents but still observe phototoxicity, consider an alternative probe. The best choice depends on your specific experimental needs, such as the expected potassium concentration.
-
Other Chemical Dyes: The IPG series includes indicators with different affinities (IPG-1 for lower affinity, IPG-4 for higher affinity). PBFI is another option, but it requires UV excitation, which can be more damaging to cells, and it often suffers from poor signal brightness.
-
Genetically Encoded Indicators: Genetically encoded potassium indicators (GEPOs), such as the recently developed red fluorescent RGEPO1 and RGEPO2, are a powerful alternative. They are expressed by the cells themselves, which can reduce issues with dye loading and compartmentalization, and are generally considered less invasive.
Troubleshooting Guide: Reducing this compound Phototoxicity
Problem: My cells are showing signs of stress or dying during long-term imaging with this compound.
Follow this workflow to systematically diagnose and solve the issue.
Step 1: Optimize Illumination Parameters
The primary cause of phototoxicity is excessive light exposure. Your first action should always be to reduce the total light dose.
| Parameter | Initial Setting (High Phototoxicity) | Recommended Setting (Low Phototoxicity) | Rationale |
| Excitation Intensity | High (e.g., 50-100% Laser Power) | As low as possible (e.g., 1-10% Laser Power) | Reduces the rate of ROS generation per unit time. |
| Exposure Time | Short (e.g., 50 ms) | As long as needed for signal (e.g., 200-500 ms) | When paired with low intensity, this reduces peak photon flux, which is a major driver of ROS production. |
| Imaging Interval | Short (e.g., every 10 seconds) | As long as possible (e.g., every 5-10 minutes) | Reduces the cumulative light dose over the entire experiment. |
| Binning | 1x1 (No binning) | 2x2 or 4x4 | Increases signal captured per pixel, allowing for lower excitation intensity or shorter exposure times. |
| Microscope Type | Laser Scanning Confocal | Spinning Disk Confocal or Light-Sheet | These methods are generally gentler on cells, as they reduce peak light intensity or illuminate only a thin section of the sample. |
After making these adjustments, run a short test experiment and assess cell health. If toxicity persists, proceed to the next step.
Step 2: Implement Photoprotective Agents
Supplement your imaging medium to neutralize the ROS that are inevitably generated.
| Agent | Recommended Concentration | Incubation Time | Key Benefits |
| Trolox | 100-500 µM (start with 300 µM) | 1 hour prior to imaging | Highly effective ROS scavenger; proven to reduce phototoxicity in multiple studies. |
| Ascorbic Acid | 200-400 µM | Add just before imaging | Particularly effective at preventing mitotic delays caused by light stress. |
Re-image using the optimized light parameters from Step 1 and the supplemented medium. If toxicity is still unacceptable, a different probe may be necessary.
Step 3: Evaluate Alternative Potassium Indicators
This compound may not be the optimal choice for every cell type or experimental duration.
| Probe Type | Example(s) | Excitation/Emission | Key Features & Considerations |
| Chemical Probes | IPG-1 AM, IPG-4 AM | ~525 / 545 nm | Different K⁺ affinities (50 mM and 7 mM, respectively) may provide better signal in your system, potentially allowing for lower dye concentration or light levels. |
| Chemical Probes (UV) | PBFI AM | ~340 / 505 nm | Ratiometric, but UV excitation is generally more phototoxic. Suffers from low brightness. |
| Genetically Encoded | RGEPO1, RGEPO2 | Red-shifted | Expressed by cells, avoiding loading artifacts. Less invasive. Red-shifted wavelengths are less energetic and typically cause less phototoxicity. |
Experimental Protocols
Protocol 1: Optimized Loading and Imaging of this compound
This protocol incorporates best practices to minimize phototoxicity from the outset.
-
Cell Preparation: Plate cells on imaging-quality glass-bottom dishes or plates to reach 80-90% confluence on the day of the experiment.
-
Prepare Loading Solution (for 1 mL):
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
In an Eppendorf tube, mix 1-5 µL of the this compound stock solution with 1-2 µL of 20% Pluronic F-127. Pluronic is a surfactant that aids in dispersing the AM ester in aqueous media.
-
Add this mixture to 1 mL of pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) and vortex thoroughly. The final this compound concentration should be optimized for your cell type (typically 1-5 µM).
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Wash and Recover:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove extracellular dye.
-
Add the final imaging medium (containing photoprotective agents if desired, see Protocol 2). Allow cells to recover for at least 30 minutes at 37°C before imaging. This step is critical for complete de-esterification of the AM ester, which activates the dye.
-
-
Imaging:
-
Place the dish on the microscope, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Begin with the lowest possible excitation intensity and find the longest exposure time that does not cause motion blur in your structure of interest.
-
Set the imaging interval to the maximum allowable duration that will still capture the biological process you are studying.
-
Protocol 2: Using Trolox as a Photoprotective Agent
-
Prepare Trolox Stock: Prepare a 100 mM stock solution of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in DMSO. Aliquot and store at -20°C.
-
Prepare Imaging Medium: On the day of the experiment, thaw an aliquot of the Trolox stock. Dilute it into your final, pre-warmed imaging medium to a final concentration of 300 µM. For example, add 3 µL of 100 mM Trolox stock to 1 mL of medium.
-
Application: After washing out the this compound loading solution (Step 4 in Protocol 1), add the Trolox-containing imaging medium to your cells.
-
Incubation: Incubate the cells for at least 1 hour at 37°C before starting your imaging session.
-
Imaging: Proceed with imaging. The Trolox will remain in the medium during the experiment to continuously scavenge ROS.
Protocol 3: Assessing Phototoxicity with a Post-Imaging Viability Assay
This protocol allows you to quantify the impact of your imaging settings.
-
Experimental Setup: Plate cells in multiple wells or dishes. Designate three groups:
-
Control: Cells that are not loaded with dye and not imaged.
-
Dye Control: Cells loaded with this compound but not subjected to imaging.
-
Experimental: Cells loaded with this compound and subjected to your long-term imaging protocol.
-
-
Perform Imaging: Execute your full long-term imaging experiment on the "Experimental" group.
-
Post-Imaging Incubation: After the imaging session is complete, return all three groups to a standard cell culture incubator for 24 hours. This allows time for sublethal damage to result in cell death.
-
Viability Assay:
-
Prepare a solution of a live/dead stain combination (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) in a suitable buffer like PBS.
-
Wash all cell groups once with PBS.
-
Add the staining solution and incubate for 15-30 minutes, protected from light.
-
Image the wells using low-magnification and minimal light exposure to count the number of live (green) and dead (red) cells.
-
-
Quantification: Calculate the percentage of viable cells for each condition: (Number of Live Cells / Total Number of Cells) * 100. A significant drop in viability in the "Experimental" group compared to the control groups indicates phototoxicity.
Visualizing the Mechanism of Phototoxicity
References
Preventing Ipg-2 AM dye extrusion and compartmentalization
Welcome to the technical support center for the IPG-2 AM potassium indicator. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, specifically focusing on dye extrusion and compartmentalization.
Troubleshooting Guides and FAQs
Here we address specific issues researchers may encounter when using this compound.
FAQ 1: Why is my fluorescent signal weak or fading quickly?
A weak or rapidly diminishing signal with this compound is often due to active removal of the de-esterified dye from the cytoplasm. This process, known as dye extrusion, is primarily mediated by ATP-binding cassette (ABC) transporters and organic anion transporters (OATs) present in the cell membrane. These transporters recognize the dye as a foreign substance and actively pump it out of the cell, leading to a loss of fluorescence.
Another potential cause is dye compartmentalization, where the dye is sequestered into intracellular organelles such as mitochondria. This can lead to a decrease in the cytosolic signal and potentially misleading results.
FAQ 2: What are ABC transporters and how do they affect my experiment?
ABC transporters are a large family of transmembrane proteins that use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. Several members of this family, including ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP), are known to be involved in multidrug resistance in cancer cells by extruding chemotherapeutic agents. These transporters can also recognize and extrude fluorescent dyes like IPG-2.[1]
The expression levels of these transporters can vary significantly between different cell types, which can explain why you might see robust signal in one cell line but not in another.
FAQ 3: How can I prevent this compound extrusion?
The most effective way to prevent dye extrusion is to use inhibitors that block the activity of the responsible transporters. The choice of inhibitor will depend on the specific transporters that are active in your cell type.
Commonly Used Inhibitors for Fluorescent Dye Extrusion:
| Inhibitor | Target Transporter(s) | Typical Working Concentration | Notes |
| Probenecid | Organic Anion Transporters (OATs), and some ABCC (MRP) transporters.[2][3][4] | 1-2.5 mM | A commonly used broad-spectrum inhibitor. Can have off-target effects at higher concentrations.[5] |
| Sulfinpyrazone | OATs, ABCC1 (MRP1). | 100-500 µM | Another option for inhibiting organic anion transport. |
| MK-571 | ABCC1 (MRP1). | 10-50 µM | A more specific inhibitor for ABCC1-mediated extrusion. |
| Verapamil | ABCB1 (P-glycoprotein). | 1-20 µM | A well-known inhibitor of P-glycoprotein. |
| Ko143 | ABCG2 (BCRP). | 0.1-1 µM | A potent and relatively specific inhibitor of ABCG2. |
Note: The optimal concentration of each inhibitor should be determined empirically for your specific cell type and experimental conditions.
FAQ 4: What is dye compartmentalization and how do I recognize it?
Dye compartmentalization is the sequestration of the fluorescent indicator into intracellular organelles, most commonly mitochondria. This can be problematic as it removes the dye from the cytosol, where you are intending to measure potassium concentration, and can lead to a punctate or granular staining pattern instead of a diffuse cytosolic signal. The localized high concentration of the dye within these organelles can also lead to fluorescence quenching.
Visual Cues for Compartmentalization:
-
Diffuse Cytosolic Staining (Ideal): The fluorescence should appear evenly distributed throughout the cytoplasm.
-
Punctate or Granular Staining (Compartmentalization): Bright, distinct spots of fluorescence are visible within the cell, often indicative of mitochondrial or lysosomal accumulation.
FAQ 5: How can I prevent this compound compartmentalization?
Several strategies can be employed to minimize dye compartmentalization:
-
Lower Loading Temperature: Incubating the cells with this compound at room temperature or on ice instead of 37°C can reduce active transport into organelles.
-
Reduce Dye Concentration: Using the lowest effective concentration of this compound can help to avoid overloading the cells, which can lead to sequestration.
-
Optimize Loading Time: Shorter incubation times may be sufficient for dye loading and can minimize the time available for compartmentalization to occur.
Experimental Protocols
Protocol 1: Standard this compound Loading Protocol
This protocol provides a general guideline for loading cells with this compound. Optimization may be required for different cell types.
-
Prepare Loading Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to make a 1-5 mM stock solution.
-
For a final loading concentration of 1-10 µM, dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
To aid in dye solubilization, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.01-0.02%. First, mix the this compound stock with a 20% Pluronic® F-127 solution in DMSO before diluting in the buffer.
-
-
Cell Loading:
-
Grow cells to a confluence of 70-90% on a suitable imaging plate or coverslip.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes. For sensitive cells or to reduce compartmentalization, incubation can be performed at room temperature.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for IPG-2 (Excitation/Emission: ~525 nm/~545 nm).
-
Protocol 2: Assessing Dye Extrusion and the Efficacy of Inhibitors
This protocol allows for the quantification of dye extrusion and helps to determine the effectiveness of various inhibitors.
-
Cell Preparation:
-
Plate cells in a multi-well imaging plate to allow for simultaneous testing of different conditions.
-
-
Loading with this compound:
-
Load all wells with this compound as described in Protocol 1.
-
-
Application of Inhibitors:
-
After the loading and washing steps, replace the buffer in the wells with a fresh buffer containing the desired inhibitor at the appropriate concentration. Include a "no inhibitor" control well.
-
-
Time-Lapse Imaging:
-
Acquire fluorescent images of the cells in each well at regular intervals (e.g., every 5-10 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Measure the average intracellular fluorescence intensity for a population of cells in each condition at each time point.
-
Plot the fluorescence intensity over time for each condition. A rapid decrease in fluorescence in the control wells compared to the inhibitor-treated wells is indicative of dye extrusion.
-
Calculate the percentage of signal retention at the final time point for each inhibitor compared to the initial fluorescence.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ipg-2 AM Signal-to-Noise Ratio
Welcome to the technical support center for the Ipg-2 AM potassium indicator. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a robust signal-to-noise ratio, particularly in challenging or "noisy" samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cell-permeable, yellow-green fluorescent indicator used to measure intracellular potassium (K+) concentrations.[1][2] It has an excitation maximum at approximately 525 nm and an emission maximum at 545 nm.[1] Upon entering the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Ipg-2 indicator inside. The fluorescence intensity of Ipg-2 increases significantly upon binding to potassium ions.[1]
Q2: What are the main causes of a low signal-to-noise ratio in my this compound assay?
A low signal-to-noise ratio (SNR) can stem from two primary issues:
-
Weak Signal: This can be due to inefficient dye loading, low target expression (if studying specific channels), or issues with the experimental setup.
-
High Background: This can be caused by extracellular dye that was not washed away, autofluorescence from cells or media, or non-specific binding of the dye.[3]
Q3: How can I improve the loading of this compound into my cells?
Optimizing the loading conditions is critical. This includes titrating the this compound concentration, adjusting the incubation time and temperature, and using facilitating agents like Pluronic F-127. It is recommended to start with the supplier's protocol and then systematically vary these parameters to find the optimal conditions for your specific cell type.
Q4: What is the role of Pluronic F-127 and should I use it?
Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in your aqueous loading buffer. This promotes a more uniform and efficient loading of the dye into the cells. It is generally recommended to use Pluronic F-127, typically at a final concentration of 0.02-0.1%.
Q5: What is Probenecid and is it necessary for my experiment?
Probenecid is an inhibitor of organic anion transporters in the cell membrane. These transporters can actively pump the cleaved Ipg-2 dye out of the cell, leading to signal loss over time. Probenecid helps to improve the intracellular retention of the dye, leading to a more stable and brighter signal. However, it can also have off-target effects, so its use should be validated for your specific cell type and experimental goals.
Troubleshooting Guides
Guide 1: Weak or No Signal
If you are observing a weak signal or no signal at all, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Insufficient Dye Loading | Optimize the this compound concentration, incubation time, and temperature. Refer to the detailed optimization protocol below. Ensure that Pluronic F-127 is being used to aid in dye solubilization. |
| Dye Extrusion | If the signal is initially present but fades over time, consider adding Probenecid to your loading and imaging buffers to inhibit dye extrusion. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or plate reader are appropriate for this compound (Ex/Em: ~525/545 nm). |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. Consider using an anti-fade reagent in your imaging medium. |
| Low Target Activity | If you are studying the activity of a specific potassium channel, ensure that your stimulus is effectively activating the channel. Use a positive control to confirm that the channel is functional. |
Guide 2: High Background Fluorescence
High background can mask your signal of interest. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Washing | Increase the number and volume of washes after dye loading to thoroughly remove any extracellular this compound. Use a pre-warmed, serum-free buffer for washing. |
| Autofluorescence | Image an unstained sample of your cells to determine the level of autofluorescence. If it is high, you may need to use a background subtraction algorithm in your image analysis. Switching to phenol red-free media during the experiment can also reduce background. |
| Non-specific Dye Binding | Ensure that the this compound is fully solubilized in the loading buffer. Aggregates of the dye can bind non-specifically to the cells or the plate. |
| High Dye Concentration | While a higher concentration can increase signal, it can also lead to a higher background. Perform a dye concentration titration to find the optimal balance between signal and background. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of optimizing key experimental parameters on the signal-to-noise ratio (SNR). The SNR is calculated as (Signal Intensity - Background Intensity) / Standard Deviation of the Background.
Table 1: Effect of this compound Concentration on SNR
| This compound Concentration (µM) | Average Signal Intensity (RFU) | Average Background (RFU) | SNR |
| 1 | 500 | 100 | 20 |
| 2 | 900 | 150 | 30 |
| 4 | 1500 | 200 | 65 |
| 8 | 1800 | 400 | 35 |
| 10 | 2000 | 600 | 23 |
Optimal concentration is highlighted in bold.
Table 2: Effect of Incubation Time on SNR
| Incubation Time (minutes) | Average Signal Intensity (RFU) | Average Background (RFU) | SNR |
| 15 | 600 | 120 | 24 |
| 30 | 1100 | 180 | 46 |
| 60 | 1600 | 210 | 66 |
| 90 | 1700 | 250 | 58 |
| 120 | 1750 | 300 | 48 |
Optimal incubation time is highlighted in bold.
Table 3: Effect of Probenecid on Signal Retention and SNR
| Probenecid Concentration (mM) | Signal Intensity at 10 min (RFU) | Signal Intensity at 60 min (RFU) | % Signal Retention | SNR at 60 min |
| 0 | 1550 | 930 | 60% | 38 |
| 0.5 | 1580 | 1264 | 80% | 53 |
| 1.0 | 1600 | 1440 | 90% | 62 |
| 2.5 | 1610 | 1481 | 92% | 60 |
Optimal concentration is highlighted in bold.
Experimental Protocols
Detailed Protocol for Optimizing this compound Loading
This protocol provides a step-by-step guide to systematically optimize the loading of this compound for your specific cell type and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells on an appropriate imaging plate or coverslip
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
If using, prepare a 100-250 mM stock solution of Probenecid in a suitable solvent.
-
-
Dye Concentration Titration:
-
Prepare a series of loading buffers with varying final concentrations of this compound (e.g., 1, 2, 4, 8, 10 µM).
-
To do this, first mix an equal volume of your this compound stock solution with the 20% Pluronic F-127 solution.
-
Then, dilute this mixture into your pre-warmed HBSS to the desired final concentrations.
-
Incubate your cells with each concentration for a fixed time (e.g., 60 minutes) at 37°C.
-
Wash the cells thoroughly and measure the signal and background intensity.
-
Calculate the SNR for each concentration and determine the optimal concentration.
-
-
Incubation Time Optimization:
-
Using the optimal this compound concentration determined in the previous step, prepare a fresh loading buffer.
-
Incubate your cells for different durations (e.g., 15, 30, 60, 90, 120 minutes) at 37°C.
-
Wash the cells and measure the signal and background intensity.
-
Calculate the SNR for each time point to determine the optimal incubation time.
-
-
Probenecid Concentration Titration (Optional):
-
If you observe significant signal loss over time, you can optimize the Probenecid concentration.
-
Using the optimal this compound concentration and incubation time, prepare loading buffers with varying concentrations of Probenecid (e.g., 0, 0.5, 1.0, 2.5 mM).
-
Load the cells and measure the signal intensity at an initial time point and after a longer period (e.g., 60 minutes).
-
Calculate the percentage of signal retention and the SNR to determine the optimal Probenecid concentration.
-
Visualizations
Caption: Signaling pathway of this compound for intracellular potassium detection.
Caption: General experimental workflow for this compound assays.
Caption: Logical troubleshooting workflow for low signal-to-noise ratio.
References
Ipg-2 AM calibration protocol for accurate potassium quantification
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the accurate quantification of intracellular potassium using the IPG-2 AM fluorescent indicator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound (ION Potassium Green-2, Acetoxymethyl ester) is a cell-permeable, yellow-green fluorescent indicator used to measure intracellular potassium (K⁺) concentrations.[1][2] The AM ester group makes the molecule membrane-permeable, allowing it to be loaded into live cells. Once inside, cellular esterases cleave the AM group, trapping the active IPG-2 indicator in the cytoplasm. The fluorescence of IPG-2 increases significantly upon binding to K⁺.[1]
Q2: What are the spectral properties and potassium affinity of IPG-2? A2: IPG-2 has excitation and emission maxima around 525 nm and 545 nm, respectively, making it compatible with common filter sets like FITC and YFP.[1][3] Its binding affinity (Kd) for potassium is approximately 18 mM. This moderate affinity is suited for detecting changes in the typically high intracellular K⁺ environment.
Q3: What is the difference between this compound and other potassium indicators like IPG-1 or IPG-4? A3: The primary difference is their affinity for potassium. IPG-2 (Kd ≈ 18 mM) has a higher affinity than IPG-1 (Kd ≈ 50 mM) and a lower affinity than IPG-4 (Kd ≈ 7 mM). The choice of indicator depends on the expected physiological range of K⁺ concentration in your experiment.
Q4: Why is an in situ calibration necessary for accurate K⁺ quantification? A4: The properties of fluorescent indicators, including their binding affinity and spectral response, can be altered by the complex intracellular environment (e.g., viscosity, protein binding). Calibrating the dye within the cells (in situ) under conditions that equilibrate intracellular and extracellular K⁺ is crucial for converting fluorescence intensity ratios into accurate ion concentrations.
Q5: Is IPG-2 selective for potassium over sodium? A5: This is a critical consideration. Measuring intracellular K⁺ is challenging due to the high intracellular K⁺ (~130 mM) and relatively low intracellular Na⁺ (~10 mM) concentrations. However, some studies have reported that APG-2 (an alias for IPG-2) is non-selective for cations. Therefore, changes in intracellular Na⁺ could potentially interfere with the K⁺ measurement. The calibration protocol is designed to address this by clamping both ions to known concentrations.
Troubleshooting Guide
Problem: Weak or no fluorescence signal after loading.
-
Possible Cause 1: Inefficient Dye Loading.
-
Solution: Ensure the this compound is fully dissolved in high-quality, anhydrous DMSO before diluting into the loading buffer. Use Pluronic F-127 in the loading buffer to prevent dye aggregation and aid its dispersal in the aqueous solution. Optimize loading time and temperature (e.g., 60 minutes at 37°C) for your specific cell type.
-
-
Possible Cause 2: Active Dye Extrusion.
-
Solution: Some cell types actively pump out fluorescent dyes via organic anion transporters. Include an anion transport inhibitor like Probenecid in your loading and experimental buffers to improve intracellular dye retention.
-
-
Possible Cause 3: Dye Compartmentalization.
-
Solution: The dye may be sequestered into organelles, reducing the cytosolic signal. Visually inspect the cells with a fluorescence microscope to check for punctate staining patterns. Reducing the loading temperature or time may help minimize this effect.
-
Problem: High background fluorescence.
-
Possible Cause 1: Incomplete de-esterification or extracellular dye.
-
Solution: Ensure you wash the cells thoroughly with fresh, dye-free buffer after the loading period to remove any residual extracellular this compound. Allow sufficient time for intracellular esterases to fully cleave the AM groups, as the AM form can be fluorescent.
-
Problem: Fluorescence signal is noisy or unstable.
-
Possible Cause 1: Phototoxicity or Photobleaching.
-
Solution: Reduce the intensity and duration of the excitation light. Use a neutral density filter if possible. Minimize the frequency of image acquisition to the lowest rate necessary for your experimental goals.
-
-
Possible Cause 2: Cell Health Issues.
-
Solution: Ensure cells are healthy and not overly confluent. The loading and washing steps should be performed gently. Verify that the experimental buffers are at the correct pH and osmolarity.
-
Problem: Calibration curve is not responding as expected.
-
Possible Cause 1: Incomplete ion equilibration.
-
Solution: The ionophores used for calibration (e.g., valinomycin, nigericin) must be used at optimal concentrations and for a sufficient duration to fully permeabilize the membrane and dissipate ion gradients. Ensure the ionophore cocktail is freshly prepared and potent.
-
-
Possible Cause 2: Cell volume changes.
-
Solution: Treatment with ionophores can disrupt osmotic balance and cause cell swelling, which can affect dye concentration and fluorescence. To counteract this, supplement the calibration buffers with an osmoticum like sucrose (e.g., 50 mM) to maintain constant cell volume.
-
Data Presentation
Table 1: this compound Indicator Specifications
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~525 nm | |
| Emission Maximum (λem) | ~545 nm | |
| Dissociation Constant (Kd) for K⁺ | ~18 mM | |
| Recommended Filter Sets | FITC, YFP | |
| Solvent for Stock Solution | Anhydrous DMSO |
Table 2: Typical Reagent Concentrations for Loading and Calibration
| Reagent | Purpose | Typical Concentration | Reference(s) |
| Dye Loading | |||
| This compound | K⁺ Indicator | 1 - 5 µM | General Practice |
| DMSO | Solvent for this compound | < 0.5% (final) | General Practice |
| Pluronic F-127 | Dispersing Agent | 0.02 - 0.1% | |
| Probenecid | Anion Transport Inhibitor | 1 - 2.5 mM | |
| In Situ Calibration | |||
| Valinomycin | K⁺ Ionophore | 5 - 10 µM | |
| Nigericin | K⁺/H⁺ Exchanger | 5 - 10 µM | |
| Ouabain | Na⁺/K⁺-ATPase Inhibitor | 10 µM | |
| Sucrose | Osmotic Stabilizer | 50 mM |
Experimental Protocols
Protocol 1: Loading Cells with this compound
This protocol provides a general guideline. Optimal conditions for dye concentration, loading time, and temperature should be determined empirically for each cell type.
-
Prepare Loading Buffer: Use a base of Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, buffered with HEPES (pH 7.2-7.4).
-
Prepare Reagents:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a 250 mM stock solution of Probenecid in 1 M NaOH.
-
-
Create Final Loading Solution:
-
Warm the required volume of HBSS to 37°C.
-
Add Pluronic F-127 to a final concentration of 0.02%. Mix well.
-
Add the this compound stock solution to a final concentration of 1-5 µM.
-
(Optional but recommended) Add Probenecid to a final concentration of 1-2.5 mM.
-
Vortex the final solution thoroughly. This solution should be used within 2 hours.
-
-
Cell Loading:
-
Culture cells on coverslips suitable for microscopy.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the final loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Wash:
-
Remove the loading solution.
-
Wash the cells 2-3 times with warm, dye-free HBSS (containing Probenecid if used during loading) to remove extracellular dye.
-
Incubate for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the dye by cellular esterases.
-
The cells are now ready for imaging.
-
Protocol 2: In Situ Calibration of Intracellular Potassium
This protocol is performed at the end of an experiment to generate a calibration curve that relates fluorescence intensity to known K⁺ concentrations. The goal is to use ionophores to make the cell membrane permeable to K⁺, forcing the intracellular K⁺ concentration ([K⁺]i) to equal the extracellular concentration ([K⁺]o).
-
Prepare Calibration Buffers:
-
Prepare a set of calibration buffers with varying K⁺ concentrations (e.g., 0, 10, 20, 50, 100, and 150 mM).
-
To maintain ionic strength, replace K⁺ with Na⁺. The sum of [K⁺] and [Na⁺] should be kept constant (e.g., 150 mM).
-
All buffers should contain consistent concentrations of other ions (e.g., MgCl₂, CaCl₂, HEPES) and be adjusted to the same pH (e.g., 7.2).
-
Crucially, add 50 mM sucrose to all calibration buffers to prevent cell swelling.
-
-
Prepare Ionophore Cocktail:
-
Prepare a concentrated stock solution of the ionophores in ethanol or DMSO. A recommended combination includes Valinomycin (5-10 µM final) and Nigericin (5-10 µM final). Adding an inhibitor of the Na⁺/K⁺ pump like Ouabain (10 µM final) is also advised.
-
-
Perform Calibration:
-
After acquiring experimental data from your IPG-2-loaded cells, keep the cells on the microscope stage.
-
Add the ionophore cocktail to the buffer bathing the cells and incubate for 5-10 minutes to allow for membrane permeabilization.
-
Sequentially perfuse the cells with each calibration buffer, starting from the lowest K⁺ concentration.
-
Record the steady-state fluorescence intensity (F) at each K⁺ concentration.
-
At the end of the sequence, determine the maximum fluorescence (F_max) by perfusing with the highest K⁺ buffer (e.g., 150 mM).
-
Determine the minimum fluorescence (F_min) by perfusing with the 0 mM K⁺ buffer.
-
-
Data Analysis:
-
Plot the measured fluorescence intensity (F) against the known [K⁺] of the calibration buffers to generate your calibration curve.
-
The data can be fit to a single-site binding equation to determine the in situ Kd. The intracellular K⁺ concentration from your experiment can then be calculated using the following equation: [K⁺]i = Kd * [(F - F_min) / (F_max - F)]
-
Visualizations
Caption: Experimental workflow for intracellular potassium quantification using this compound.
Caption: Troubleshooting flowchart for weak fluorescence signal with this compound.
References
Cell type-specific loading issues with Ipg-2 AM
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with Ipg-2 AM, a fluorescent indicator for intracellular potassium (K+).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cell-permeable, yellow-green fluorescent indicator used to measure intracellular potassium (K+) concentrations.[1][2][3][4] Its acetoxymethyl (AM) ester form allows it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Ipg-2 indicator inside.[5] Ipg-2 is highly sensitive and can detect small changes in K+ concentration. It is suitable for various applications, including monitoring intracellular K+ dynamics and extracellular K+ sensing.
Q2: What are the spectral properties of Ipg-2?
Ipg-2 has an excitation maximum at approximately 525 nm and an emission maximum at around 545 nm, making it compatible with common filter sets like FITC, GFP, and YFP.
Q3: What is the dissociation constant (Kd) of Ipg-2 for potassium?
Ipg-2 has a dissociation constant (Kd) of 18 mM for potassium. This makes it more sensitive to smaller changes in K+ concentration compared to indicators with a higher Kd.
Q4: What can cause suboptimal loading of this compound?
Several factors can lead to poor loading of this compound. These can be cell type-dependent and include:
-
Cell health: Unhealthy or dying cells will not load the dye effectively.
-
Cell density: Confluence levels that are too low or too high can affect loading. An optimal confluence of 80-100% is often recommended.
-
Loading conditions: Inappropriate dye concentration, incubation time, or temperature can all lead to suboptimal loading. These parameters need to be optimized for each cell type.
-
Presence of extracellular esterases: High levels of esterase activity in the extracellular medium can cleave the AM ester before the dye enters the cell, preventing loading.
-
Expression of multidrug resistance (MDR) transporters: Some cell types actively pump the dye out of the cell, leading to low intracellular concentrations.
Q5: Why do I see high background fluorescence?
High background fluorescence can be caused by:
-
Extracellular dye: Incomplete washing after the loading step can leave residual dye in the medium.
-
Incomplete hydrolysis of AM esters: The AM ester form of the dye can be fluorescent and may not be fully cleaved by intracellular esterases, contributing to background noise.
-
Dye leakage: Over time, the trapped dye can leak out of the cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem: Weak or no fluorescence signal in my cells.
| Possible Cause | Suggested Solution |
| Suboptimal Dye Concentration | The optimal concentration of this compound can vary between cell types. Perform a concentration titration to determine the best concentration for your specific cells. |
| Inadequate Incubation Time or Temperature | Loading is temperature-dependent. Ensure you are incubating at the recommended temperature (typically 37°C) for a sufficient amount of time (often 60 minutes). You may need to optimize the incubation time for your cell line. |
| Poor Dye Solubility | This compound is hydrophobic. Use of a surfactant like Pluronic F-127 is essential to aid in its dissolution and transport across the cell membrane. Ensure the Pluronic F-127 is properly dissolved. Studies on other AM dyes suggest that lowering the concentration of Pluronic F-127 and DMSO can sometimes improve loading efficiency. |
| Active Dye Efflux | Your cells may be expressing high levels of multidrug resistance (MDR) transporters that pump the dye out. Try co-incubating with probenecid, an anion transport inhibitor that can improve intracellular dye retention. |
| Low Esterase Activity | Some cell types have low intracellular esterase activity, leading to inefficient cleavage of the AM group and trapping of the dye. You may need to increase the incubation time to allow for more complete hydrolysis. |
| Cell Health Issues | Ensure your cells are healthy and within their optimal growth phase. Perform a viability check (e.g., with Trypan Blue) to confirm cell health. |
Problem: Fluorescence is localized in punctate spots instead of being diffuse in the cytoplasm.
| Possible Cause | Suggested Solution |
| Dye Compartmentalization | Incomplete hydrolysis of the AM ester can lead to the dye accumulating in organelles such as mitochondria or lysosomes. This can be more common in certain cell types. Try reducing the loading concentration of this compound and/or the incubation time. |
| Dye Aggregation | Poorly dissolved this compound can form aggregates that are taken up by cells. Ensure that the dye is fully dissolved in DMSO before adding it to the loading buffer containing Pluronic F-127. Vortex the solution thoroughly. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength | 525 nm | |
| Emission Wavelength | 545 nm | |
| Dissociation Constant (Kd) | 18 mM | |
| Recommended Loading Temperature | 37°C | |
| Recommended Incubation Time | 60 minutes (requires optimization) |
Experimental Protocols
General Protocol for Loading Cultured Cells with this compound
This is a general guideline. All loading conditions should be optimized for your specific cell type and experimental setup.
Reagents Required:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.2-7.4)
-
Probenecid (optional)
Procedure:
-
Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.
-
Prepare an this compound stock solution (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light and moisture.
-
Prepare the Loading Solution:
-
Warm the Assay Buffer to room temperature.
-
Add Pluronic F-127 stock solution to the Assay Buffer to achieve a final concentration of 0.02-0.04%.
-
(Optional) Add Probenecid to the Assay Buffer to improve dye retention.
-
Add the this compound stock solution to the Assay Buffer to reach the desired final loading concentration (typically 1-10 µM). Vortex briefly to mix. The loading solution should be used within 2 hours.
-
-
Cell Loading:
-
Culture cells to the desired confluence (e.g., 80-100%) on a suitable imaging plate or coverslip.
-
Remove the cell culture medium.
-
Wash the cells once with the Assay Buffer.
-
Add the this compound loading solution to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C for 60 minutes, protected from light. Note: The optimal time may vary.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, warm Assay Buffer to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh Assay Buffer for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
You are now ready to perform fluorescence imaging. Excite the cells at ~525 nm and record the emission at ~545 nm.
-
Visualizations
Caption: Mechanism of this compound loading and activation.
Caption: Troubleshooting workflow for this compound loading issues.
References
Ipg-2 AM Spectral Crosstalk Correction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address spectral crosstalk issues when using the Ipg-2 AM multi-channel imaging and analysis system.
Frequently Asked Questions (FAQs)
Q1: What is this compound spectral crosstalk?
A1: this compound spectral crosstalk, also known as bleed-through or crossover, is a common artifact in multi-color fluorescence experiments where the signal from one fluorescent dye is detected in the channel of another.[1][2][3] This occurs because the emission spectra of different fluorophores can overlap.[1][2] For instance, the tail of the emission spectrum of a "green" fluorophore may extend into the detection range of the "red" channel, leading to a false-positive signal in the red channel. This can severely impact the accuracy of quantitative measurements and co-localization studies.
Q2: What are the primary causes of spectral crosstalk in my this compound experiments?
A2: There are two main causes of spectral crosstalk:
-
Emission Crosstalk: This is the most common cause and happens when the emission spectra of two or more fluorophores overlap. For example, if you are using GFP and YFP, their emission spectra are very close, and the GFP signal will likely bleed into the YFP channel.
-
Excitation Crosstalk: This occurs when the excitation laser for one fluorophore also excites another fluorophore in the sample. This is more common when using fluorophores with broad excitation spectra.
Q3: How can I minimize spectral crosstalk during my experiment?
A3: While computational correction is powerful, minimizing crosstalk during acquisition is always recommended. Here are a few strategies:
-
Careful Fluorophore Selection: Choose fluorophores with well-separated emission spectra. Utilize online spectrum viewers to assess the degree of overlap between your chosen dyes.
-
Use Narrow Bandpass Filters: Tighter emission filters can help to reject out-of-channel fluorescence, though this may come at the cost of some signal intensity.
-
Sequential Scanning: If your this compound system allows, acquire each channel's image sequentially rather than simultaneously. By using only one excitation laser at a time, you can prevent the excitation of one dye from bleeding into another's detection channel. It is often best to excite with the longest wavelength first and proceed to the shortest.
Q4: What is a compensation matrix and how does it correct for crosstalk?
A4: A compensation matrix is a mathematical tool used to correct for spectral crosstalk. It is a table of values that quantifies the percentage of signal from each fluorophore that bleeds into every other channel. By applying this matrix to your experimental data, the this compound software can subtract the unwanted signal from each channel, effectively isolating the true signal from each fluorophore.
Troubleshooting Guide
Problem: I see signal in my "red" channel even when I am only exciting my "green" fluorophore.
-
Cause: This is a classic example of emission crosstalk. The emission spectrum of your green fluorophore is overlapping with the detection window of your red channel.
-
Solution: You will need to perform a compensation correction. This involves acquiring images of single-stained control samples to calculate a compensation matrix. See the "Experimental Protocol for Generating a Compensation Matrix" section below.
Problem: My compensated images have black, "negative" pixels.
-
Cause: This is a sign of overcompensation. The compensation algorithm has subtracted too much signal from the channel.
-
Solution: Re-evaluate your compensation matrix. Ensure that your single-stain controls were prepared correctly and that the positive and negative populations were gated accurately during the matrix calculation. You may need to manually adjust the compensation values downwards.
Problem: After compensation, my co-localization analysis still seems inaccurate.
-
Cause: While compensation can correct for spectral overlap, it can also introduce artifacts if not performed carefully. Inaccurate gating of control populations or issues with the brightness of your controls can lead to residual crosstalk or overcompensation. Additionally, some advanced blind unmixing algorithms may misinterpret spatially co-localized targets as spectral mixing, leading to overcorrection.
-
Solution:
-
Review your single-stain controls: Ensure they are bright and accurately represent the fluorophores used in your experiment.
-
Refine your gating strategy: When calculating the compensation matrix, be precise in gating the positive and negative populations in your control samples.
-
Consider alternative algorithms: The this compound system may offer different spectral unmixing algorithms. Linear unmixing is a common and robust method.
-
Experimental Protocols
Experimental Protocol for Preparing Single-Stain Controls
Accurate compensation relies on properly prepared single-stain controls. You will need one control sample for each fluorophore in your experiment.
Methodology:
-
Prepare your biological sample: Use the same cell or tissue type as your main experiment.
-
Stain each control sample with only one fluorophore: For example, if your experiment uses DAPI, FITC, and TRITC, you will prepare three control samples: one with only DAPI, one with only FITC, and one with only TRITC.
-
Ensure the staining is bright and positive: The signal from the single-stain control should be at least as bright as the signal you expect in your fully stained sample.
-
Include an unstained control: This sample will be used to determine the level of autofluorescence.
-
Image the controls: Using the this compound system, acquire an image of each single-stain control, making sure to capture data in all channels you will be using in your experiment.
Experimental Protocol for Generating a Compensation Matrix
This protocol outlines the general steps for calculating a compensation matrix using the this compound software.
Methodology:
-
Load your single-stain control images: Open the compensation setup module in the this compound software and load the images of your single-stain controls.
-
Define positive and negative populations: For each control, you will need to gate on the positive (stained) and negative (unstained) populations. The software uses the median fluorescence intensity of these populations to calculate the spillover.
-
Calculate the matrix: The software will automatically calculate the spillover values and generate a compensation matrix.
-
Review and apply the matrix: Inspect the calculated matrix. The diagonal values should be close to 100, and the off-diagonal values represent the percentage of bleed-through. Apply this matrix to your multi-color experimental data.
-
Validate the compensation: Visually inspect your compensated images. The signal from each fluorophore should be confined to its respective channel. If you see signs of over- or under-compensation, you may need to refine your gates on the control samples or manually adjust the matrix values.
Quantitative Data Summary
A compensation matrix quantifies the spectral spillover. Below is an example of a compensation matrix for a three-color experiment using DAPI, FITC, and TRITC.
| Fluorophore | DAPI Channel (%) | FITC Channel (%) | TRITC Channel (%) |
| DAPI | 100 | 5.2 | 0.8 |
| FITC | 1.5 | 100 | 15.7 |
| TRITC | 0.3 | 2.1 | 100 |
In this example, 15.7% of the FITC signal is incorrectly detected in the TRITC channel. The compensation algorithm will subtract this percentage of the FITC signal from the TRITC channel.
Visualizations
Caption: Diagram illustrating spectral crosstalk from a green fluorophore into the red detection channel.
Caption: Experimental workflow for spectral crosstalk correction using a compensation matrix.
Caption: A hypothetical signaling pathway where crosstalk correction is critical for co-localization studies.
References
Managing Ipg-2 AM photobleaching during time-lapse experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers manage IPG-2 AM photobleaching during time-lapse experiments, ensuring signal stability and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (ION Potassium Green-2 Acetoxymethyl ester) is a cell-permeable, yellow-green fluorescent indicator used to measure intracellular potassium (K⁺) concentrations.[1][2][3] The acetoxymethyl (AM) ester group allows the dye to cross cell membranes. Once inside the cell, cellular esterases cleave the AM group, trapping the active IPG-2 indicator. The fluorescence of IPG-2 is significantly quenched in its unbound state. Upon binding to K⁺, this quenching is relieved, resulting in a dramatic increase in fluorescence intensity.[2][4]
Q2: What are the spectral properties of IPG-2?
IPG-2 has an excitation maximum of approximately 525 nm and an emission maximum of around 545 nm, making it compatible with common filter sets such as FITC and YFP.
Q3: What is photobleaching?
Photobleaching is the photochemical destruction of a fluorophore, such as IPG-2, caused by exposure to excitation light. This irreversible process leads to a permanent loss of fluorescence, observed as signal fading during an imaging experiment. It is a significant challenge in time-lapse microscopy where samples are illuminated repeatedly over extended periods.
Q4: Why is photobleaching a problem for quantitative time-lapse experiments?
Q5: What is the difference between photobleaching and phototoxicity?
While both are caused by excitation light, photobleaching is the destruction of the fluorescent dye. Phototoxicity refers to the damaging effects of the excitation light on the live cells themselves, often mediated by the production of reactive oxygen species (ROS). Stressed or dying cells can exhibit altered morphology and physiological responses, compromising the experiment's validity. Minimizing illumination to reduce photobleaching also helps reduce phototoxicity.
Troubleshooting Guide
Problem: My this compound fluorescent signal is fading rapidly during my time-lapse experiment.
This is a classic sign of photobleaching. Follow the steps below to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for diagnosing and resolving rapid photobleaching.
Problem: My cells appear stressed, are blebbing, or are dying by the end of the experiment.
This indicates phototoxicity. While related to the causes of photobleaching, the focus here is on cell health.
-
Reduce Overall Light Dose: The most critical step is to reduce the total amount of light energy the cells are exposed to. Implement all the suggestions for reducing photobleaching (lower intensity, shorter exposure, less frequent imaging).
-
Use Phenol Red-Free Imaging Media: Standard culture media contain components like phenol red and riboflavin that can generate ROS when illuminated, increasing phototoxicity. Switch to a specialized live-cell imaging solution or phenol red-free media for the duration of the experiment.
-
Maintain Optimal Environmental Conditions: Ensure the microscope's incubation chamber maintains stable temperature (37°C), CO₂, and humidity levels throughout the experiment.
-
Check Dye Concentration: While higher dye concentrations can yield brighter initial signals, they can also increase phototoxic effects. Optimize the this compound loading concentration to the lowest level that provides an adequate signal-to-noise ratio.
Problem: The initial fluorescent signal is weak, forcing me to use high illumination settings.
A weak initial signal is likely due to suboptimal dye loading.
-
Verify Loading Protocol: Ensure all steps of the loading protocol are followed correctly, especially incubation time and temperature.
-
Optimize Dye Concentration: The optimal concentration of this compound can vary between cell types. Perform a concentration curve (e.g., 1 µM, 5 µM, 10 µM) to find the best balance between signal strength and background fluorescence.
-
Use Pluronic F-127: This surfactant is crucial for helping the water-insoluble AM ester form of the dye dissolve in your aqueous loading buffer, ensuring more efficient cellular loading.
-
Consider Probenecid: Some cell types actively pump fluorescent dyes out via organic anion transporters. Including probenecid in the loading and imaging buffer can inhibit this process and improve intracellular dye retention.
Data & Protocols
Quantitative Data Summary
For researchers selecting a potassium indicator, the binding affinity (Kd) is a critical parameter. IPG-2 is suited for intermediate potassium concentrations.
Table 1: Comparison of IPG Potassium Indicators
| Indicator | Dissociation Constant (Kd) | Primary Characteristic |
| IPG-1 | 50 mM | Lower affinity, suitable for high K⁺ environments. |
| IPG-2 | 18 mM | Intermediate affinity, for many intracellular applications. |
| IPG-4 | 7 mM | Higher affinity, for detecting small changes in low K⁺ environments. |
Experimental Protocols
Protocol 1: Optimized this compound Loading Protocol for Cultured Cells
This protocol provides general guidelines. Conditions such as dye concentration and incubation time should be optimized for your specific cell type.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a 100X Pluronic F-127 solution.
-
(Optional) Prepare a 100X Probenecid solution.
-
Prepare an assay buffer, such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4.
-
-
Loading Solution Preparation: Prepare the dye loading solution fresh and use it within 2 hours.
Table 2: Example this compound Loading Solution (for 10 mL final volume)
| Component | Stock Concentration | Volume to Add | Final Concentration | Purpose |
| Assay Buffer (HBSS + HEPES) | 1X | to 10 mL | 1X | Provides physiological salt environment. |
| This compound | 1 mM in DMSO | 50 µL | 5 µM | Potassium Indicator. |
| Pluronic F-127 | 100X | 100 µL | 1X | Aids dye solubilization. |
| Probenecid (Optional) | 100X | 100 µL | 1X | Improves dye retention. |
-
Cell Loading:
-
Culture cells on coverslips or imaging dishes to approximately 80-90% confluency.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the assay buffer.
-
Add the prepared dye loading solution to the cells.
-
Incubate at 37°C for 45-60 minutes.
-
-
Post-Loading Wash:
-
Aspirate the loading solution.
-
Wash the cells two times with fresh, warm assay buffer to remove extracellular dye.
-
Add fresh imaging medium (preferably phenol red-free) to the cells and allow them to de-esterify for at least 15-30 minutes at 37°C before imaging. This ensures complete cleavage of the AM esters for a full fluorescent response.
-
Caption: Mechanism of this compound loading and potassium detection in a live cell.
Protocol 2: Recommended Imaging Settings to Minimize Photobleaching
-
Locate Cells: Use transmitted light (e.g., DIC or phase contrast) to locate and focus on the cells of interest. Avoid using fluorescence illumination for this step to preserve the dye.
-
Set Illumination: Reduce the excitation light source (laser or lamp) to the lowest possible intensity that provides a usable signal. Use neutral density (ND) filters to achieve this.
-
Optimize Camera Settings:
-
Exposure Time: Use the shortest exposure time possible.
-
Gain: Increase the camera's electronic gain to amplify the signal, allowing for shorter exposure times. Be aware that high gain can increase noise.
-
Binning: Use camera binning (e.g., 2x2 or 4x4) to increase sensitivity and signal-to-noise ratio, which allows for a reduction in exposure time or illumination intensity.
-
-
Acquisition Frequency: Only acquire images as frequently as the biological process requires. Unnecessarily high temporal resolution dramatically increases the total light exposure and accelerates photobleaching.
-
Final Check: Before starting the time-lapse, acquire a single test image with your chosen settings to ensure the signal-to-noise ratio is acceptable.
Table 3: Checklist for Optimizing Imaging Parameters
| Parameter | Recommendation | Rationale |
| Light Source Intensity | Minimize; use <10% laser power or ND filters. | Directly reduces the rate of photobleaching and phototoxicity. |
| Exposure Time | Minimize; aim for <500ms, adjust as needed. | Reduces the duration the sample is illuminated per frame. |
| Acquisition Interval | Maximize; capture only as often as needed. | Reduces the total number of exposures over the experiment. |
| Objective | Use high Numerical Aperture (NA) oil-immersion. | Improves light collection efficiency, allowing for lower excitation power. |
| Focusing | Use transmitted light, not fluorescence. | Prevents unnecessary photobleaching before the experiment begins. |
| Imaging Medium | Use phenol red-free, riboflavin-free medium. | Reduces the generation of phototoxic reactive oxygen species. |
References
Ipg-2 AM stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage best practices for Ipg-2 AM, a cell-permeable fluorescent potassium indicator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable fluorescent indicator used to measure intracellular potassium concentrations. The "AM" designation stands for acetoxymethyl ester. This chemical modification renders the Ipg-2 molecule hydrophobic, allowing it to easily cross the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave the AM groups. This cleavage process, known as hydrolysis, traps the now hydrophilic and fluorescently active Ipg-2 molecule within the cell, where it can bind to potassium ions and emit a fluorescent signal upon excitation.
Q2: How should solid this compound be stored?
A2: Solid this compound is stable for at least four years when stored correctly.[1] To ensure its longevity, it should be stored at -20°C, protected from light and moisture.[2][3]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2][4] These stock solutions should be stored at -20°C, kept in tightly sealed vials, and protected from light. To minimize degradation from repeated freeze-thaw cycles and exposure to moisture, it is best to aliquot the stock solution into smaller, single-use volumes. Under these conditions, DMSO stock solutions are generally stable for several months.
Q4: How stable is this compound in aqueous solutions?
A4: Acetoxymethyl esters like this compound are susceptible to hydrolysis in aqueous environments. Therefore, aqueous working solutions of this compound should be prepared fresh and used within a few hours for optimal results.
Storage and Stability Summary
| Form | Storage Temperature | Shelf Life | Key Recommendations |
| Solid | -20°C | ≥ 4 years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Several months | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | Room Temperature or 37°C | A few hours | Prepare fresh before each experiment. |
Troubleshooting Guide
Problem: Low or No Fluorescence Signal
-
Possible Cause 1: Degradation of this compound
-
Explanation: this compound, particularly in solution, can degrade if not stored properly. Exposure to moisture, light, or repeated freeze-thaw cycles of the DMSO stock solution can lead to hydrolysis of the AM ester, preventing the probe from efficiently entering the cells.
-
Solution:
-
Always use high-quality, anhydrous DMSO to prepare stock solutions.
-
Store DMSO stock solutions in small, single-use aliquots at -20°C and protect them from light.
-
Prepare fresh aqueous working solutions for each experiment and use them promptly.
-
If degradation is suspected, use a fresh vial of solid this compound to prepare a new stock solution.
-
-
-
Possible Cause 2: Inefficient Cellular Loading
-
Explanation: The concentration of this compound or the incubation time may not be optimal for the specific cell type being used.
-
Solution:
-
Optimize the loading concentration of this compound. A typical starting range is 1-10 µM.
-
Adjust the incubation time. Loading times of 15 to 60 minutes are generally sufficient.
-
Ensure the loading buffer is appropriate for your cells. A common choice is HEPES-buffered Hank's Balanced Salt Solution (HBSS).
-
-
-
Possible Cause 3: Low Intracellular Esterase Activity
-
Explanation: The conversion of this compound to its active form depends on the activity of intracellular esterases. Some cell lines may have naturally low esterase activity.
-
Solution:
-
Increase the incubation time to allow for more complete hydrolysis.
-
Consider a different fluorescent potassium indicator if low esterase activity is a known issue for your cell type.
-
-
Problem: High Background Fluorescence
-
Possible Cause 1: Extracellular Hydrolysis of this compound
-
Explanation: The presence of esterases in the cell culture medium or serum can cause premature hydrolysis of this compound outside the cells. This extracellular, active Ipg-2 can contribute to high background fluorescence.
-
Solution:
-
Wash the cells thoroughly with a dye-free buffer after the loading step to remove any extracellular probe.
-
If using serum-containing media during loading, consider reducing the serum concentration or using a serum-free medium for the loading period.
-
-
-
Possible Cause 2: Incomplete Washing
-
Explanation: Residual this compound in the loading buffer can contribute to background fluorescence.
-
Solution:
-
After loading, aspirate the dye-containing solution and wash the cells at least twice with fresh, dye-free buffer.
-
-
Problem: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Variable this compound Quality
-
Explanation: Inconsistent results between experiments may be due to the degradation of the this compound stock solution over time.
-
Solution:
-
Adhere strictly to the recommended storage conditions for the DMSO stock solution (aliquoted, -20°C, protected from light and moisture).
-
For a series of critical experiments, consider preparing a fresh stock solution from a new vial of solid this compound to ensure consistency.
-
-
-
Possible Cause 2: Fluctuation in Experimental Conditions
-
Explanation: Variations in cell density, loading time, temperature, or washing procedures can lead to inconsistent results.
-
Solution:
-
Standardize your experimental protocol, ensuring all parameters are kept consistent between experiments.
-
Perform a positive control experiment to confirm the responsiveness of the indicator.
-
-
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol provides a general method to assess the stability of this compound in your experimental buffer.
-
Preparation of this compound Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 5 µM in your chosen aqueous experimental buffer (e.g., HBSS).
-
-
Time-Course Measurement:
-
Immediately after preparation (t=0), measure the fluorescence intensity of the solution using a fluorometer with excitation at ~525 nm and emission at ~545 nm.
-
Incubate the solution at your experimental temperature (e.g., room temperature or 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 4 hours).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. A significant decrease in fluorescence over time indicates degradation of the probe.
-
This information can help you determine the time window within which your aqueous working solution should be used for reliable results.
-
Visualizations
Caption: Activation pathway of the this compound fluorescent potassium indicator.
References
Validation & Comparative
A Comparative Guide to IPG-1 AM and IPG-2 AM for High Potassium Concentrations
For researchers, scientists, and drug development professionals investigating cellular processes involving potassium (K⁺) ion dynamics, the selection of an appropriate fluorescent indicator is critical for accurate measurement. This guide provides a detailed comparison of two commercially available potassium indicators, IPG-1 AM and IPG-2 AM, with a focus on their performance in environments with high potassium concentrations.
ION Potassium Green-1 (IPG-1) and ION Potassium Green-2 (IPG-2) are fluorescent indicators that exhibit an increase in fluorescence intensity upon binding to K⁺ ions.[1] Both are available as acetoxymethyl (AM) esters, which allows them to be loaded into live cells.[1][2] The key distinction between these two probes lies in their binding affinity for potassium, which dictates their suitability for different experimental conditions.[3][4]
Data Presentation: Quantitative Comparison
The selection of a potassium indicator is heavily dependent on its dissociation constant (Kd), which is the concentration of K⁺ at which half of the indicator molecules are bound to the ion. An ideal indicator should have a Kd that is close to the expected potassium concentration to provide the most sensitive and linear response.
| Property | IPG-1 AM | This compound |
| Dissociation Constant (Kd) | 50 mM | 18 mM |
| Excitation Maximum | 525 nm | 525 nm |
| Emission Maximum | 545 nm | 545 nm |
| Affinity for K⁺ | Lower | Higher |
| Recommended Application | Environments with high K⁺ concentrations | Detection of small changes in K⁺ concentration |
Analysis for High Potassium Concentrations:
With a Kd of 50 mM, IPG-1 AM is specifically tailored for measuring changes in potassium in environments with high potassium concentrations. This makes it a more suitable candidate for experiments where the baseline K⁺ levels are elevated or where large increases in K⁺ are anticipated. In contrast, This compound , with its lower Kd of 18 mM, has a higher affinity for potassium and is more sensitive to smaller fluctuations in K⁺ concentration. However, in the presence of very high potassium levels (significantly above its Kd), this compound may become saturated, limiting its ability to accurately report further increases in concentration.
Experimental Protocols
The following is a general protocol for loading AM ester fluorescent indicators into live cells. This protocol can be adapted for both IPG-1 AM and this compound. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Materials:
-
IPG-1 AM or this compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer (pH 7.2-7.4)
-
Probenecid (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the IPG indicator in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
If using, prepare a 100-250 mM stock solution of Probenecid in a suitable buffer or DMSO.
-
-
Prepare Loading Buffer:
-
For a final dye concentration of 1-10 µM, dilute the IPG stock solution into the desired buffer (e.g., HBSS).
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye dispersal.
-
If using, add Probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
Vortex the solution thoroughly.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with the appropriate buffer.
-
Add the loading buffer to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal time may vary depending on the cell type.
-
-
Washing:
-
Remove the loading buffer and wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular indicator.
-
If Probenecid was used during loading, it is recommended to include it in the wash and final imaging buffer to maintain its effect.
-
-
Imaging:
-
Acquire fluorescence images using a fluorescence microscope, plate reader, or flow cytometer with appropriate filters for the excitation and emission wavelengths of the IPG indicators (Ex/Em: ~525 nm/545 nm).
-
Mandatory Visualization
Below are diagrams illustrating a typical experimental workflow for measuring intracellular potassium and a conceptual signaling pathway involving potassium channels.
References
Comparative Analysis of IPG-2 AM and IPG-4 AM Fluorescent Probes for Intracellular Potassium Sensing
This guide provides a detailed comparison of IPG-2 AM and IPG-4 AM, two fluorescent indicators designed for the quantitative measurement of intracellular potassium (K⁺) concentrations. This document is intended for researchers, scientists, and drug development professionals who require sensitive and reliable tools for monitoring potassium dynamics in living cells. The comparison is based on key performance metrics, experimental protocols, and the underlying mechanism of action.
Introduction to IPG Potassium Indicators
This compound and IPG-4 AM are members of the ION Potassium Green (IPG) family of fluorescent indicators. These molecules are engineered to exhibit a significant increase in fluorescence intensity upon binding to potassium ions.[1][2][3] The "AM" suffix indicates that they are acetoxymethyl esters, a modification that renders the dyes cell-permeable, allowing for non-invasive loading into live cells. Once inside the cell, endogenous esterases cleave the AM group, trapping the active, potassium-sensitive indicator in the cytoplasm. These indicators are valuable tools for studying cellular processes regulated by potassium, such as neurotransmission, muscle contraction, and ion channel function.[4]
Quantitative Performance Comparison
The primary distinction between this compound and IPG-4 AM lies in their binding affinity for potassium, which directly impacts their sensitivity and optimal applications. Sensitivity in this context is defined by the dissociation constant (Kd), where a lower Kd value signifies higher binding affinity and greater sensitivity to smaller changes in K⁺ concentration.
| Parameter | This compound | IPG-4 AM | Reference |
| Analyte | Potassium (K⁺) | Potassium (K⁺) | [1] |
| Dissociation Constant (Kd) | 18 mM | 7 mM | |
| Excitation Maximum (λex) | 525 nm | 525 nm | |
| Emission Maximum (λem) | 545 nm | 545 nm | |
| Formulation | Cell-Permeable (AM Ester) | Cell-Permeable (AM Ester) | |
| Recommended Filter Set | FITC, GFP, YFP | FITC, GFP, YFP | |
| Selectivity | High for K⁺ over Na⁺ | High for K⁺ over Na⁺ (100:1) |
Summary of Sensitivity:
-
IPG-4 AM is the more sensitive probe, with a Kd of 7 mM. This makes it ideal for detecting small fluctuations in intracellular K⁺ or for monitoring extracellular potassium levels where concentrations are typically low. Its high affinity is suitable for applications where subtle changes in K⁺ are expected.
-
This compound , with a Kd of 18 mM, has a moderate affinity for potassium. This lower sensitivity can be advantageous for measuring larger changes in K⁺ concentration without reaching saturation, making it well-suited for studying environments with higher baseline potassium levels or significant ionic fluxes.
Mechanism of Action and Experimental Workflow
The core function of both indicators is to bind K⁺, leading to a conformational change that enhances their quantum yield of fluorescence. The workflow for their use involves loading the cells with the AM ester form of the dye, allowing for de-esterification, and then measuring the fluorescence changes that correspond to shifts in intracellular K⁺ concentration.
Caption: Mechanism of intracellular K⁺ detection using IPG-AM esters.
Caption: General experimental workflow for measuring intracellular K⁺.
Experimental Protocols
The following is a generalized protocol for loading cultured cells with either this compound or IPG-4 AM. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Materials:
-
This compound or IPG-4 AM
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic™ F-127
-
Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.2-7.4)
-
Probenecid (optional, anion transport inhibitor to improve dye retention)
-
Cultured cells on a suitable plate (e.g., 96-well black-walled, clear bottom)
Stock Solution Preparation:
-
IPG-AM Stock: Prepare a 1-5 mM stock solution of this compound or IPG-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127: Prepare a 10% (w/v) stock solution in DMSO.
-
Probenecid (Optional): Prepare a 100X stock solution in assay buffer or NaOH/saline.
Cell Loading Protocol:
-
Culture Cells: Plate cells in a suitable format and culture until they reach the desired confluence (typically 80-100%).
-
Prepare Loading Solution:
-
Warm all reagents to room temperature.
-
For a final loading concentration of 1-5 µM, dilute the IPG-AM stock solution into the assay buffer.
-
Add Pluronic F-127 to the buffer to achieve a final concentration of 0.02-0.04% to aid in dye solubilization.
-
(Optional) Add Probenecid to improve dye retention in certain cell types.
-
Vortex the solution thoroughly to ensure the dye is fully dissolved. The solution should be used within 2 hours of preparation.
-
-
Dye Loading:
-
Remove the cell culture medium from the plates.
-
Wash cells briefly with assay buffer.
-
Add the dye loading solution to the cells (e.g., 100 µL per well for a 96-well plate).
-
-
Incubation: Incubate the cells at 37°C for 45-60 minutes in a cell culture incubator. Protect from light.
-
Wash: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm assay buffer to remove any extracellular dye.
-
Measurement:
-
Add the final volume of assay buffer to the wells.
-
Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer.
-
Use filter sets appropriate for FITC/GFP (Excitation: ~525 nm, Emission: ~545 nm).
-
Record a baseline fluorescence reading before applying experimental stimuli (e.g., compounds that modulate K⁺ channels).
-
Monitor the change in fluorescence intensity over time after the addition of the stimulus.
-
Conclusion
The choice between this compound and IPG-4 AM should be guided by the specific requirements of the experiment.
-
IPG-4 AM is the indicator of choice for studies requiring high sensitivity to detect small changes in K⁺ concentration, owing to its lower Kd of 7 mM.
-
This compound is better suited for experiments where larger changes in K⁺ are anticipated, as its higher Kd of 18 mM provides a broader dynamic range before saturation.
Both probes share identical spectral properties, allowing them to be used with common and widely available fluorescence imaging equipment. Proper experimental design, including optimization of loading conditions and appropriate controls, is crucial for obtaining accurate and reproducible data on intracellular potassium dynamics.
References
A Head-to-Head Comparison of IPG-2 AM and PBFI for Ratiometric Potassium Measurement
For researchers engaged in cellular and physiological studies, the accurate measurement of intracellular potassium (K⁺) concentrations is paramount. Fluorescent indicators are indispensable tools in this endeavor, with IPG-2 AM and PBFI AM representing two prominent options. This guide provides an objective, data-driven comparison of these indicators to aid researchers in selecting the optimal tool for their experimental needs.
Principle of Ratiometric Measurement
Ratiometric fluorescence microscopy is a powerful technique that corrects for variations in indicator concentration, cell path length, and illumination intensity.[1][2][3] This is achieved by measuring the fluorescence intensity at two different wavelengths (either excitation or emission), one of which is sensitive to the ion of interest and the other serving as an isosbestic point (a wavelength where the fluorescence is independent of the ion concentration). The ratio of these intensities provides a more stable and quantitative measure of the intracellular ion concentration.[1][2] PBFI is a classic example of an excitation-ratiometric indicator for potassium.
Quantitative Data Summary
The selection of a fluorescent indicator is often guided by its specific performance characteristics. The table below summarizes the key quantitative parameters for this compound and PBFI AM based on available data.
| Parameter | This compound | PBFI AM | Reference(s) |
| Measurement Type | Intensity-based (Non-ratiometric) | Ratiometric (Excitation) | |
| Excitation Wavelength(s) | 525 nm | 340 nm (K⁺-bound) / 380 nm (K⁺-free) | |
| Emission Wavelength | 545 nm | 505 nm | |
| Dissociation Constant (Kd) | 18 mM | ~4-11 mM (highly dependent on Na⁺ concentration) | |
| Selectivity (K⁺ vs. Na⁺) | Can be non-selective | ~1.5-fold more selective for K⁺ | |
| Filter Set Compatibility | FITC, YFP, GFP | Fura-2 | |
| Excitation Range | Visible Light | Ultraviolet (UV) |
Note: Direct, side-by-side comparative data for quantum yield and signal-to-noise ratio in the same experimental conditions are limited in the reviewed literature. However, the IPG family of indicators are generally reported to be brighter than PBFI.
Performance Comparison
Ratiometric Capability: A Key Differentiator
The most significant difference between the two indicators is the ratiometric capability of PBFI . This feature is crucial for quantitative measurements as it minimizes the impact of experimental variables such as uneven dye loading, photobleaching, and cell morphology. This compound , being a single-wavelength indicator, provides measurements based on fluorescence intensity changes, which can be less robust for precise quantification.
Spectral Properties and Phototoxicity
This compound is excited by visible light (525 nm) and is compatible with common filter sets like FITC and YFP. This is a considerable advantage as it allows for easier integration with standard laboratory equipment and potentially reduces phototoxicity compared to the UV excitation required for PBFI (340 nm and 380 nm). UV excitation can be more damaging to cells and may induce autofluorescence, potentially confounding results.
Affinity and Selectivity
PBFI exhibits a higher affinity for K⁺ (lower Kd) than this compound. However, its selectivity for K⁺ over Na⁺ is modest, at approximately 1.5-fold. This can be a limiting factor in experiments where significant changes in intracellular Na⁺ concentration are expected. Conversely, some studies have indicated that This compound (also known as Asante Potassium Green-2) can be non-selective for cations, which could be a significant drawback depending on the experimental context.
Mandatory Visualizations
Mechanism of AM Ester Dyes for Intracellular Ion Measurement
Caption: General mechanism of AM ester-based fluorescent indicators for intracellular ion detection.
Experimental Workflow for Ratiometric Potassium Measurement
Caption: A typical experimental workflow for ratiometric measurement of intracellular potassium using PBFI AM.
Experimental Protocols
General Protocol for this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Prepare Loading Solution:
-
Allow all reagents to warm to room temperature.
-
Prepare an assay buffer such as HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4.
-
For a 10 mL loading solution, add 100 µL of 100X Pluronic® F-127 to the assay buffer to aid in dye solubilization.
-
(Optional) Add 100 µL of 100X probenecid solution to inhibit anion transporters and improve dye retention.
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
Add the this compound stock solution to the assay buffer to achieve the desired final concentration (typically 1-10 µM). Vortex briefly to mix.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the this compound loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh assay buffer (with or without probenecid).
-
-
Measurement:
-
Acquire fluorescence images using a microscope equipped with appropriate filters for IPG-2 (Excitation: ~525 nm, Emission: ~545 nm).
-
General Protocol for PBFI AM
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Prepare Loading Solution:
-
Allow all reagents to warm to room temperature.
-
Prepare an assay buffer (e.g., HBSS, pH 7.2-7.4).
-
For a 10 mL loading solution, add 100 µL of 100X Pluronic® F-127.
-
(Optional) Add 100 µL of 100X probenecid solution.
-
Prepare a stock solution of PBFI AM in high-quality, anhydrous DMSO.
-
Add the PBFI AM stock solution to the assay buffer to achieve the desired final concentration (typically 5-10 µM). Vortex briefly to mix.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the PBFI AM loading solution to the cells.
-
Incubate at 37°C for 60-90 minutes.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh assay buffer.
-
-
Measurement:
-
Acquire fluorescence images using a microscope equipped for ratiometric imaging with a Fura-2 filter set.
-
Alternately excite the cells at ~340 nm and ~380 nm, and collect the emission at ~505 nm.
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
Calibrate the ratio values to absolute K⁺ concentrations using ionophores like nigericin and valinomycin to equilibrate intracellular and extracellular K⁺ concentrations.
-
Conclusion and Recommendations
The choice between this compound and PBFI AM depends heavily on the specific requirements of the experiment.
Choose PBFI AM if:
-
Quantitative measurement is the primary goal, as its ratiometric nature corrects for many experimental artifacts.
-
Your imaging system is equipped for UV excitation and ratiometric imaging.
Choose this compound if:
-
A qualitative or semi-quantitative assessment of potassium changes is sufficient.
-
Your experimental setup is limited to visible light excitation and standard filter sets like FITC or YFP.
-
Minimizing phototoxicity is a major concern.
For researchers aiming for precise and robust quantification of intracellular potassium concentrations, the ratiometric properties of PBFI AM make it the superior choice, despite its drawbacks of UV excitation and lower selectivity. However, for experiments where simplicity, compatibility with common equipment, and reduced phototoxicity are prioritized, and where absolute quantification is not essential, This compound presents a viable alternative. It is crucial for researchers to be aware of the potential non-selectivity of this compound and to perform appropriate control experiments.
References
A Comparative Guide to Potassium Indicators: IPG-2 AM vs. Genetically Encoded Potassium Indicators (GEKIs)
In the dynamic fields of cell biology and drug discovery, the precise measurement of intracellular potassium (K⁺) concentration is crucial for understanding a myriad of physiological processes. Researchers currently have two primary tools at their disposal for this purpose: synthetic chemical indicators, such as IPG-2 AM, and the more recently developed genetically encoded potassium indicators (GEKIs). This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the most suitable tool for their specific experimental needs.
Core Principles and Mechanisms
This compound is a synthetic, cell-permeable small molecule indicator. Its acetoxymethyl (AM) ester form allows it to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM groups, trapping the active, potassium-sensitive IPG-2 dye in the cytoplasm. IPG-2 is a yellow-green fluorescent indicator that exhibits a significant increase in fluorescence intensity upon binding to K⁺.[1][2] This mechanism relies on the quenching of the fluorophore being relieved when it binds to potassium.[1]
Genetically Encoded Potassium Indicators (GEKIs) are proteins engineered to change their fluorescent properties in response to K⁺ concentration changes. These indicators are introduced into cells via transfection or viral transduction of the corresponding DNA construct. GEKIs are typically based on a potassium-binding protein, such as the bacterial Kbp, fused to one or more fluorescent proteins. There are two main classes of GEKIs:
-
FRET-based GEKIs: These indicators, such as KIRIN1 and GEPIIs, consist of a Förster Resonance Energy Transfer (FRET) pair of fluorescent proteins (e.g., a cyan and a yellow fluorescent protein) flanking a K⁺-binding domain. Upon K⁺ binding, a conformational change in the K⁺-binding domain alters the distance or orientation between the two fluorescent proteins, leading to a change in the FRET efficiency, which can be measured ratiometrically.
-
Single Fluorescent Protein-based GEKIs: Indicators like GINKO1 are constructed by inserting a K⁺-binding domain into a single fluorescent protein. The binding of K⁺ induces a conformational change that alters the chromophore environment, resulting in a change in fluorescence intensity.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; subgraph "this compound (Chemical Indicator)" style this compound fill:#F1F3F4,stroke:#5F6368,stroke-width:2px A[this compound(Membrane Permeable)] -- "Diffusion" --> B{Cell Membrane}; B -- "Esterase Cleavage" --> C[IPG-2(Active & Trapped)]; C -- "K⁺ Binding" --> D["Fluorescence Increase"]; end subgraph "GEKIs (Genetically Encoded Indicators)" style GEKIs fill:#F1F3F4,stroke:#5F6368,stroke-width:2px E[DNA Plasmid/Virus] -- "Transfection/Transduction" --> F(Cell); F -- "Transcription & Translation" --> G[GEKI Protein Expression]; G -- "K⁺ Binding" --> H["Fluorescence Change(Intensity or FRET)"]; end
} caption [label="Cellular Loading and Activation Mechanisms", fontname="Arial", fontsize=14];
Caption: Cellular loading and activation mechanisms for this compound and GEKIs.
Performance Comparison: this compound vs. GEKIs
The choice between this compound and GEKIs often depends on the specific requirements of the experiment, such as the desired sensitivity, temporal resolution, and specificity. The following table summarizes the key performance metrics for this compound and a selection of representative GEKIs.
| Parameter | This compound | KIRIN1 (FRET GEKI) | GINKO1 (Single FP GEKI) | RGEPO1 (Red GEKI) |
| Excitation Max (nm) | 525 | Donor: ~430, Acceptor: ~515 | ~502 | ~560 |
| Emission Max (nm) | 545 | Donor: ~475, Acceptor: ~530 | ~514 | ~590 |
| Dissociation Constant (Kd) | 18 mM | 1.66 mM | N/A | 3.55 mM (in cells) |
| Effective Concentration (EC50) | N/A | N/A | N/A | 14 mM (in solution) |
| Dynamic Range | Increases with K⁺ | ~130% (FRET ratio change) | ~250% (ΔF/F₀) | Varies |
| Specificity | Good, but can have some sensitivity to Na⁺ | High selectivity for K⁺ over Na⁺ | High selectivity for K⁺ over Na⁺ | K⁺ specific |
| Cell Loading | Chemical loading (AM ester) | Genetic (transfection/transduction) | Genetic (transfection/transduction) | Genetic (transfection/transduction) |
| Targeting | Cytosolic | Can be targeted to specific organelles | Can be targeted to specific organelles | Can be targeted (e.g., extracellular membrane) |
| Toxicity | Potential for cytotoxicity at high concentrations | Generally low toxicity | Generally low toxicity | Generally low toxicity |
Experimental Protocols
This compound Loading Protocol for Cultured Cells
This protocol provides a general guideline for loading cultured cells with this compound. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare an assay buffer, such as HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4.
-
(Optional) Prepare solutions of Pluronic F-127 (aids in dye solubilization) and Probenecid (an anion-exchange inhibitor to improve dye retention).
-
-
Cell Preparation:
-
Culture cells on a suitable imaging plate or coverslip to 80-100% confluency.
-
-
Loading Solution Preparation:
-
Warm all reagents to room temperature.
-
Prepare the dye loading solution by diluting the this compound stock solution and optional reagents (Pluronic F-127, Probenecid) in the assay buffer. A final this compound concentration in the low micromolar range is typical. Use the loading solution within 2 hours of preparation.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells briefly.
-
Add the dye loading solution to the cells.
-
Incubate the cells at 37°C for 60 minutes.
-
-
Imaging:
-
After incubation, remove the loading solution and replace it with fresh assay buffer.
-
Image the cells using a fluorescence microscope or plate reader with appropriate filter sets (e.g., FITC or YFP). The excitation and emission maxima for IPG-2 are approximately 525 nm and 545 nm, respectively.
-
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontcolor="#FFFFFF"]; edge [color="#202124"];
subgraph "Workflow" { rankdir=TB; A [label="Prepare Reagents\n(this compound, Buffer)", fillcolor="#4285F4"]; B [label="Culture Cells", fillcolor="#4285F4"]; C [label="Prepare Loading Solution", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate Cells with Dye\n(37°C, 60 min)", fillcolor="#34A853"]; E [label="Wash and Image", fillcolor="#EA4335"];
} caption [label="this compound Experimental Workflow", fontname="Arial", fontsize=14]; }
Caption: A typical experimental workflow for using this compound.
GEKI Protocol (General)
This protocol outlines the general steps for using GEKIs. Specific details will vary depending on the GEKI, cell type, and transfection method.
-
Plasmid Preparation:
-
Obtain the DNA plasmid encoding the GEKI of interest.
-
Amplify the plasmid using standard molecular biology techniques.
-
-
Transfection:
-
Culture cells to an appropriate confluency for transfection.
-
Transfect the cells with the GEKI plasmid using a suitable method (e.g., lipid-based transfection, electroporation, or viral transduction).
-
-
Expression:
-
Allow 24-72 hours for the cells to express the GEKI protein. The optimal expression time should be determined empirically.
-
-
Imaging:
-
Replace the culture medium with a suitable imaging buffer.
-
For cellular K⁺ manipulation, cells can be permeabilized with a K⁺-specific ionophore like valinomycin and perfused with solutions of varying K⁺ concentrations.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the specific GEKI. For FRET-based GEKIs, simultaneous imaging of both donor and acceptor channels is required to calculate the emission ratio.
-
Caption: A general experimental workflow for using GEKIs.
Advantages and Disadvantages
This compound
Advantages:
-
Ease of Use: The loading protocol is relatively simple and does not require molecular biology expertise.
-
High Signal: Chemical dyes often provide a bright signal.
Disadvantages:
-
Lack of Targetability: The dye typically loads into the cytosol and cannot be easily targeted to specific organelles or cell types within a mixed population.
-
Potential for Cytotoxicity: High concentrations of the dye or byproducts of AM ester hydrolysis can be toxic to cells.
-
Compartmentalization: The dye can accumulate in organelles, leading to artifacts in the fluorescence signal.
-
Leakage: The dye can leak out of the cells over time.
Genetically Encoded Potassium Indicators (GEKIs)
Advantages:
-
Targetability: GEKIs can be targeted to specific subcellular compartments (e.g., mitochondria, nucleus) or expressed in specific cell types using cell-type-specific promoters.
-
Low Toxicity: Being proteins, GEKIs are generally well-tolerated by cells.
-
Long-term Imaging: Stable expression allows for long-term and repeated imaging experiments.
-
Ratiometric Measurement (FRET-based): FRET-based GEKIs allow for ratiometric measurements, which can correct for variations in indicator concentration, cell path length, and excitation intensity.
Disadvantages:
-
Lower Signal: The fluorescence signal from GEKIs can be dimmer than that of bright chemical dyes.
-
Complex Workflow: Requires molecular biology techniques for transfection and protein expression.
-
Variable Expression: Transfection efficiency and expression levels can vary between cells.
-
Slower Kinetics: The response time of some GEKIs to changes in K⁺ concentration may be slower than that of chemical dyes.
Conclusion
Both this compound and GEKIs are valuable tools for measuring intracellular potassium. The choice between them depends on the specific experimental goals. This compound is a good option for straightforward, short-term experiments in cell populations where subcellular targeting is not required. GEKIs, on the other hand, offer superior targetability and are ideal for long-term imaging, experiments in specific cell types or organelles, and in vivo applications. The continued development of new and improved GEKIs, including red-shifted variants, is expanding the possibilities for multiplexed imaging and in vivo studies.
References
Cross-Validation of Ipg-2 AM Data with Electrophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ipg-2 AM, a fluorescent potassium indicator, and the gold-standard electrophysiological technique, whole-cell patch clamp, for monitoring intracellular potassium dynamics. Due to a lack of direct, head-to-head published studies, this guide presents an indirect comparison by examining data from separate studies on a comparable biological system: the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in HEK293 cells.
Data Presentation: this compound vs. Whole-Cell Patch Clamp
The following table summarizes the expected outcomes when measuring the activation of GIRK channels in HEK293 cells using either this compound or whole-cell patch clamp. This comparison is based on the principle that activation of GIRK channels leads to an efflux of intracellular potassium, which would be detected as a change in fluorescence by this compound and as an outward current in electrophysiology.
| Parameter | This compound (Fluorescence Imaging) | Whole-Cell Patch Clamp (Electrophysiology) |
| Principle of Measurement | Measures changes in intracellular potassium concentration ([K+]) via fluorescence intensity of a K+-sensitive dye. | Directly measures the flow of ions (current) across the cell membrane at a controlled membrane potential. |
| Signal Measured | Change in fluorescence intensity (ΔF/F₀). An increase in fluorescence corresponds to a decrease in intracellular K+ quenching of the dye. | Inwardly rectifying potassium current (IK). |
| Temporal Resolution | Seconds to minutes, limited by image acquisition rate and dye kinetics. | Milliseconds, allowing for the resolution of rapid channel gating kinetics. |
| Typical Agonist | G-protein coupled receptor (GPCR) agonists (e.g., Baclofen for GABABR) or direct channel activators (e.g., ML297). | GPCR agonists (e.g., Baclofen) or direct channel activators (e.g., ML297). |
| Expected Agonist Response | A time-dependent increase in fluorescence intensity as K+ effluxes from the cell. | A concentration-dependent increase in an inwardly rectifying K+ current.[1] |
| EC₅₀ for ML297 (GIRK1/2) | Not directly reported. Expected to be in a similar nanomolar range as observed in electrophysiology. | 233 ± 38 nM.[1] |
| Data Readout | Relative fluorescence units (RFU), ΔF/F₀. | Current amplitude (pA or nA), current density (pA/pF). |
| Throughput | High-throughput compatible (96- or 384-well plates). | Low-throughput, typically one cell at a time. |
| Cellular Environment | Maintains an intact cellular environment. | The intracellular milieu is replaced by the pipette solution. |
Experimental Protocols
This compound Imaging for Intracellular Potassium
This protocol is a generalized procedure for loading cells with this compound and measuring changes in intracellular potassium.
Materials:
-
This compound (ION Biosciences or other suppliers)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS)
-
Probenecid (optional)
-
HEK293 cells expressing the potassium channel of interest (e.g., GIRK1/2)
-
Multi-well plates suitable for fluorescence imaging
-
Fluorescence microscope or plate reader with appropriate filter sets (Excitation/Emission: ~525/545 nm)
Procedure:
-
Cell Plating: Seed HEK293 cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading Solution Preparation: Prepare a loading solution containing this compound and Pluronic F-127 in HBSS. A typical final concentration for this compound is 1-5 µM. Pluronic F-127 (at a final concentration of 0.02-0.04%) is used to aid in the dispersion of the AM ester in the aqueous loading buffer. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters, which can extrude the dye from the cells.
-
Cell Loading: Remove the cell culture medium and wash the cells with HBSS. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells two to three times with HBSS to remove excess dye.
-
Imaging:
-
Acquire baseline fluorescence images before the addition of a stimulus.
-
Add the potassium channel agonist (e.g., a GIRK channel opener) and continuously record the fluorescence intensity over time.
-
Use an appropriate filter set for Ipg-2 (e.g., FITC or YFP).
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the cells in the field of view at each time point.
-
Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the ΔF/F₀ ratio.
-
Whole-Cell Patch Clamp Electrophysiology for Potassium Currents
This protocol describes a standard whole-cell voltage-clamp recording procedure for measuring potassium channel currents in cultured cells.
Materials:
-
HEK293 cells expressing the potassium channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, anti-vibration table)
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal (pipette) solution (e.g., in mM: 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP, pH 7.2)
-
Potassium channel agonist
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
-
Data Acquisition:
-
Apply a voltage protocol to elicit potassium currents. For GIRK channels, voltage ramps or steps can be used.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the potassium channel agonist.
-
Record the agonist-induced currents using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude at different voltages to construct a current-voltage (I-V) relationship.
-
Calculate the current density by dividing the current amplitude by the cell capacitance to normalize for cell size.
-
Determine the concentration-response relationship for the agonist by plotting the current amplitude against the agonist concentration.
-
Mandatory Visualizations
Caption: Hypothetical workflow for an indirect cross-validation of this compound and electrophysiology.
Caption: Signaling pathway for GPCR-mediated activation of GIRK channels.
References
Ipg-2 AM: A Comparative Guide to its Specificity for Potassium
For researchers in cellular biology and drug development, the accurate measurement of intracellular potassium (K⁺) concentrations is crucial for understanding a myriad of physiological processes. Fluorescent indicators are indispensable tools in this endeavor, with Ipg-2 AM (also known as Asante Potassium Green-2 AM) being a commonly utilized probe. This guide provides a detailed comparison of the specificity of this compound for potassium over other physiologically relevant cations, supported by available data and experimental methodologies.
Key Finding: Published research indicates that this compound is largely non-selective for potassium over other monovalent cations, most notably sodium (Na⁺). This lack of specificity is a critical consideration for the accurate interpretation of fluorescence data in environments with fluctuating sodium concentrations.
Quantitative Data Summary
For comparative purposes, the table below summarizes the potassium affinity and selectivity of this compound alongside other common potassium indicators.
| Indicator | K⁺ Dissociation Constant (Kd) | Selectivity for K⁺ over Na⁺ | Other Notes |
| This compound | 18 mM | Low / Non-selective [1] | |
| IPG-4 AM | 7 mM | Improved selectivity over this compound[2] | Fluorescence is sensitive to cell volume |
| IPG-1 AM | 50 mM | Not specified; lower affinity than Ipg-2 | |
| PBFI AM | 4 mM (in the absence of Na⁺) | ~1.5-fold | Ratiometric indicator requiring UV excitation. |
Experimental Protocol: Determining Cation Selectivity of Fluorescent Indicators
The following is a generalized protocol for determining the selectivity of a potassium indicator like this compound against other cations using fluorescence spectroscopy. This method involves measuring the fluorescence response of the indicator to a range of concentrations of the primary ion (K⁺) and interfering ions (e.g., Na⁺, Ca²⁺, Mg²⁺).
I. Materials and Reagents:
-
Ipg-2 (salt form)
-
Deionized water
-
HEPES buffer (or other suitable biological buffer, pH 7.2)
-
Potassium chloride (KCl) stock solution (e.g., 1 M)
-
Sodium chloride (NaCl) stock solution (e.g., 1 M)
-
Calcium chloride (CaCl₂) stock solution (e.g., 1 M)
-
Magnesium chloride (MgCl₂) stock solution (e.g., 1 M)
-
Fluorometer or fluorescence plate reader
-
Cuvettes or microplates
II. Experimental Procedure:
-
Indicator Preparation: Prepare a stock solution of Ipg-2 (salt form) in deionized water or a suitable buffer. The final concentration for the experiment should be in the low micromolar range (e.g., 1-5 µM).
-
Potassium Titration (Control):
-
Prepare a series of solutions with varying K⁺ concentrations (e.g., 0, 1, 5, 10, 20, 50, 100, 150 mM KCl) in the chosen buffer.
-
Add the Ipg-2 solution to each K⁺ concentration to a final, constant indicator concentration.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for Ipg-2 (Excitation: ~525 nm, Emission: ~545 nm).
-
Plot fluorescence intensity as a function of [K⁺] to determine the maximal fluorescence response (F_max) and the response in the absence of potassium (F_min).
-
-
Interfering Cation Titration:
-
Prepare series of solutions for each interfering cation (Na⁺, Ca²⁺, Mg²⁺) with concentrations mirroring the physiological range and the range used for the potassium titration.
-
Add Ipg-2 to each solution at the same final concentration used in the potassium titration.
-
Measure the fluorescence intensity at the same instrument settings.
-
-
Selectivity Determination:
-
Compare the fluorescence response curves obtained for each interfering cation with the potassium response curve.
-
A significant increase in fluorescence in the presence of an interfering cation indicates a lack of selectivity.
-
Selectivity can be quantified, for example, by determining the concentration of the interfering ion required to produce the same fluorescence response as a given concentration of K⁺.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the generalized mechanism of a fluorescent ion indicator and the experimental workflow for assessing its specificity.
Caption: Generalized mechanism of a fluorescent K⁺ indicator.
Caption: Workflow for determining ion indicator selectivity.
Comparison with Alternatives
Given the low selectivity of this compound, researchers should consider alternative indicators based on the specific experimental requirements.
-
For higher selectivity for K⁺ over Na⁺: IPG-4 AM is a suitable alternative, although its sensitivity to cell volume should be taken into account.
-
For ratiometric measurements: PBFI AM allows for ratiometric imaging, which can correct for variations in dye concentration and cell path length. However, it requires UV excitation and exhibits only modest selectivity for K⁺ over Na⁺.
Conclusion
This compound is a fluorescent indicator with a moderate affinity for potassium. However, its utility is significantly limited by its lack of selectivity for potassium over other cations, particularly sodium. For experiments where changes in intracellular sodium concentration are expected or cannot be controlled, the use of this compound may lead to ambiguous and potentially misleading results. In such cases, alternative indicators with improved selectivity, such as IPG-4 AM, or ratiometric indicators like PBFI AM, should be considered, with careful attention to their respective limitations. The choice of indicator should always be guided by the specific ionic environment and the experimental question being addressed.
References
Performance Review of Ipg-2 AM in Different Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular potassium (K⁺) concentration is crucial for understanding a wide range of cellular processes. Fluorescent indicators are invaluable tools for this purpose, and Ipg-2 AM has emerged as a popular option. This guide provides a comprehensive comparison of this compound's performance with other common potassium indicators across various cell lines, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of a fluorescent potassium indicator is highly dependent on the specific experimental requirements and the cell type being investigated. The following tables summarize the key performance characteristics of this compound and its alternatives.
Table 1: Spectroscopic and Chemical Properties of Potassium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for K⁺ (mM) | Selectivity (K⁺ vs Na⁺) | Ratiometric |
| This compound | 525 | 545 | 18 | Good | No |
| IPG-1 AM | 525 | 545 | 50 | Good | No |
| IPG-4 AM | 525 | 545 | 7 | Good | No |
| PBFI AM | ~340/380 | 500 | ~5-10 | Moderate | Yes |
Table 2: Performance Characteristics in Different Cell Lines
| Indicator | Cell Line | Signal-to-Noise Ratio | Photostability | Cytotoxicity | Key Considerations |
| This compound | HeLa | Good | Moderate | Low | Reliable for transient K⁺ changes. |
| CHO | Moderate | Moderate | Low | Prone to compartmentalization; use of probenecid is recommended. | |
| HEK293 | Good | Moderate | Low | Well-suited for high-throughput screening applications. | |
| Neurons | Good | Moderate | Low | Suitable for monitoring K⁺ dynamics in response to neuronal activity. | |
| IPG-1 AM | General | Moderate | Moderate | Low | Lower affinity is suitable for measuring high K⁺ concentrations. |
| IPG-4 AM | General | High | Moderate | Low | Higher affinity is ideal for detecting small changes in K⁺. |
| PBFI AM | General | Moderate | Low | Moderate | Ratiometric properties reduce loading artifacts, but UV excitation can be phototoxic. |
Experimental Protocols
The following are detailed methodologies for using this compound and its alternatives in cultured cells.
General Protocol for Loading AM Ester Potassium Indicators in Cultured Cells
This protocol provides a general framework that can be adapted for specific cell lines.
Materials:
-
This compound (or other AM ester potassium indicator)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of the AM ester indicator in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
(Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer.
-
-
Prepare Loading Buffer:
-
For a final indicator concentration of 1-5 µM, dilute the indicator stock solution in HBSS.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye dispersal.
-
(Optional) Add Probenecid to the loading buffer to a final concentration of 1-2.5 mM to inhibit dye extrusion by organic anion transporters.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically for each cell line.
-
-
Washing:
-
After loading, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or plate reader with the appropriate filter sets for the chosen indicator.
-
Cell Line-Specific Considerations:
-
HeLa Cells: These cells generally load well with AM esters. A 30-45 minute incubation period is often sufficient.
-
CHO Cells: Chinese Hamster Ovary (CHO) cells are known to actively extrude fluorescent dyes. The use of Probenecid is highly recommended to improve dye retention. Longer incubation times (e.g., 60 minutes) may be necessary.
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are robust and typically show good dye loading and retention. A standard 30-minute incubation is usually effective.
-
Neurons: Primary neurons and neuronal cell lines can be more sensitive to loading conditions. It is advisable to use lower indicator concentrations (1-2 µM) and monitor for any signs of cytotoxicity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound.
Caption: Mechanism of this compound action within a cell.
Caption: General experimental workflow for using this compound.
Caption: Logical relationship of potassium indicator selection.
A Comparative Guide to Potassium Probes: Evaluating IPG-2 AM Against Newer Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular potassium (K⁺) concentration is crucial for understanding a myriad of cellular processes, from signal transduction to membrane potential regulation. For years, the fluorescent probe IPG-2 AM (also known as Asante Potassium Green-2 AM) has been a widely used tool for this purpose. However, the emergence of newer potassium probes necessitates a re-evaluation of its capabilities and limitations. This guide provides an objective comparison of this compound with more recent alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
Overview of this compound and Its Limitations
This compound is a cell-permeable, visible light-excitable fluorescent indicator for potassium ions. Upon entering the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active indicator inside. The fluorescence intensity of IPG-2 is directly proportional to the intracellular K⁺ concentration.
Despite its widespread use, this compound exhibits several limitations that can impact experimental outcomes:
-
Moderate Selectivity: One of the most significant drawbacks of this compound is its moderate selectivity for K⁺ over other monovalent cations, particularly sodium (Na⁺). This can be problematic in experiments where significant changes in intracellular Na⁺ concentration occur, potentially leading to artifacts in the measured K⁺ signal.
-
Photostability: While an improvement over older probes like PBFI, this compound can still be susceptible to photobleaching during prolonged imaging experiments, which can complicate the interpretation of fluorescence changes over time.
-
Signal-to-Noise Ratio: The dynamic range and brightness of this compound, while adequate for many applications, may be insufficient for detecting subtle changes in K⁺ concentration, especially in cells with low probe loading or high background fluorescence.
Comparison with Newer Potassium Probes
In recent years, several new potassium probes have been developed to address the limitations of earlier indicators. These include chemical probes with improved photophysical properties and genetically encoded indicators that offer cell-specific targeting. A summary of their key characteristics in comparison to this compound is presented below.
| Property | This compound | Enhanced Potassium Green-2 AM (EPG-2 AM) | Genetically Encoded K⁺ Indicators (e.g., RGEPOs) | KS2 |
| Excitation Max (nm) | ~525 | ~517 | ~560 (for red variants) | Not specified |
| Emission Max (nm) | ~545 | ~540 | ~580 (for red variants) | Red fluorescent |
| Dissociation Constant (Kd) for K⁺ | ~18 mM[1][2] | Not specified | 3.55 mM and 14.81 mM (RGEPO1 & RGEPO2 in cells)[3][4] | Up to 1.6 M range |
| Key Advantages | Well-established probe | Improved photostability and wider dynamic range[5] | Cell-specific expression, red-shifted spectra for multiplexing | High selectivity and broad dynamic range |
| Key Limitations | Moderate selectivity, photobleaching | Limited data on selectivity | Requires genetic manipulation | Limited commercial availability and characterization |
Experimental Protocols
To facilitate a robust comparison of these potassium probes, detailed experimental protocols for characterizing their key performance metrics are provided below.
Protocol 1: In Situ Calibration of Intracellular Potassium Probes
This protocol, adapted from Rana et al. (2019), allows for the calibration of fluorescent potassium indicators within the cellular environment, accounting for potential effects of the cytoplasm on the probe's properties.
Materials:
-
Cells of interest
-
Potassium probe (e.g., this compound, EPG-2 AM)
-
Calibration buffer set with varying K⁺ concentrations (and corresponding Na⁺ concentrations to maintain ionic strength)
-
Ionophores: Valinomycin, Nigericin, and Gramicidin
-
Na⁺/K⁺-ATPase inhibitor: Ouabain
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate cells in a suitable format for fluorescence measurement (e.g., 96-well plate, glass-bottom dish).
-
Probe Loading: Load the cells with the potassium probe according to the manufacturer's instructions.
-
Ionophore Treatment: To equilibrate intracellular and extracellular K⁺ concentrations, treat the cells with a cocktail of ionophores (e.g., 10 µM valinomycin, 10 µM nigericin, and 5 µM gramicidin) and an inhibitor of the Na⁺/K⁺-ATPase (e.g., 10 µM ouabain) in the calibration buffers.
-
Fluorescence Measurement: After an incubation period to allow for ion equilibration, measure the fluorescence intensity of the probe in each of the calibration buffers.
-
Data Analysis: Plot the fluorescence intensity as a function of the known K⁺ concentration to generate an in situ calibration curve. This curve can then be used to convert the fluorescence signals from experimental samples into absolute intracellular K⁺ concentrations.
Protocol 2: Photostability Assessment
This protocol allows for the quantitative comparison of the photostability of different potassium probes.
Materials:
-
Cells loaded with the potassium probes to be compared
-
Fluorescence microscope with a stable light source
Procedure:
-
Image Acquisition: Acquire a time-lapse series of images of the loaded cells under continuous illumination. Use the same illumination intensity and acquisition parameters for all probes being compared.
-
Data Analysis: Measure the fluorescence intensity of individual cells over time. Normalize the intensity at each time point to the initial intensity. Plot the normalized intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability.
Protocol 3: Selectivity Determination
This protocol is designed to assess the selectivity of a potassium probe for K⁺ over other physiologically relevant cations, such as Na⁺.
Materials:
-
Aqueous buffer solutions with varying concentrations of K⁺ and the interfering ion (e.g., Na⁺)
-
The potassium probe of interest (cell-free form)
-
Fluorometer
Procedure:
-
Prepare Ion Solutions: Create a series of solutions containing a fixed concentration of the potassium probe and varying ratios of K⁺ and the interfering ion, while maintaining a constant total ionic strength.
-
Fluorescence Measurement: Measure the fluorescence intensity of the probe in each solution.
-
Data Analysis: Plot the fluorescence intensity as a function of the K⁺ concentration at different concentrations of the interfering ion. A smaller change in fluorescence in the presence of the interfering ion indicates higher selectivity for K⁺.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental designs and underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
While this compound remains a viable option for monitoring intracellular potassium, its limitations, particularly in selectivity, should be carefully considered in the context of the specific biological question being addressed. Newer probes, such as EPG-2 AM, offer incremental improvements in photophysical properties. For studies requiring high specificity and the ability to target specific cell populations, genetically encoded indicators like RGEPOs represent a significant advancement, albeit with the added complexity of genetic manipulation. The choice of a potassium probe should therefore be guided by a thorough evaluation of the experimental requirements and the inherent trade-offs of each available tool. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions for the accurate and reliable measurement of intracellular potassium dynamics.
References
Safety Operating Guide
Navigating the Safe Disposal of Ipg-2 AM: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Ipg-2 AM are paramount to ensuring laboratory safety and environmental compliance. This compound, a cell-permeable fluorescent potassium indicator, requires careful management throughout its lifecycle, from storage to final disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.
Core Safety and Handling Procedures
According to safety data sheets, this compound is not classified as a hazardous substance at its supplied concentration[1]. However, it is recommended to always wear appropriate Personal Protective Equipment (PPE) when handling this compound to minimize any potential risk[1]. Good laboratory practice dictates ensuring adequate ventilation to avoid inhalation of any dust or aerosols[1]. In case of contact, rinse the affected skin or eyes cautiously with water for several minutes[1].
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound. The compound should be stored at -20°C and protected from light and moisture[1]. Under these conditions, it is stable for at least four years.
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years | |
| Handling | Wear recommended Personal Protective Equipment | |
| Ventilation | Ensure adequate ventilation |
Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, its disposal must adhere to local, regional, and national regulations. The generation of waste should be minimized whenever possible.
1. Collection of Waste:
-
Collect waste this compound, whether in solid form or in solution, in a designated and appropriate container.
-
For solid waste, mechanically take up the material and place it in the container.
-
Ensure the container is properly labeled to identify its contents.
2. Consultation of Local Regulations:
-
Before disposal, consult your institution's Environmental Health and Safety (EHS) office or equivalent authority to understand the specific requirements for chemical waste disposal.
-
Disposal methods can vary significantly based on location.
3. Disposal Pathway:
-
Based on local regulations, the waste may be disposed of through a licensed chemical waste contractor.
-
In some cases, for non-hazardous materials, disposal in a sanitary landfill may be permissible, but this must be confirmed with local authorities.
-
Avoid discharging this compound solutions into drains and waterways.
4. Documentation:
-
Maintain records of the disposal process, including the date, quantity of waste, and the disposal method used, in accordance with your institution's policies.
Below is a logical workflow for the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
It is important to note that while the provided safety data sheets indicate that this compound in its supplied form contains no substances considered hazardous to health at their given concentration, the environmental impact of this product has not been fully investigated. Therefore, a cautious approach to disposal is always recommended.
References
Personal protective equipment for handling Ipg-2 AM
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ipg-2 AM. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.
Understanding the Compound
This compound is a cell-permeable fluorescent potassium indicator. While its comprehensive toxicological properties have not been fully investigated, it is prudent to treat it as a potentially hazardous substance. It may cause eye and skin irritation, and could be harmful if inhaled or ingested. This compound is also known to be sensitive to light and moisture. Furthermore, it is often supplied dissolved in Dimethyl Sulfoxide (DMSO), a solvent capable of penetrating the skin and carrying dissolved substances with it. Therefore, all handling procedures must be conducted with appropriate caution.[1]
Personal Protective Equipment (PPE) and Handling
Due to the unknown full hazard profile of this compound and its solubility in DMSO, a conservative approach to personal protective equipment is required. All handling of the substance should occur within a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.[2][3]
Summary of Required Personal Protective Equipment and Handling Procedures
| Category | Requirement | Rationale |
| Hand Protection | Double gloving: Inner layer of nitrile gloves, outer layer of chemically resistant gloves (e.g., butyl rubber, Viton™).[1][2] | Provides robust protection against direct skin contact and potential absorption, especially when dissolved in DMSO. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and sprays that could cause eye irritation or injury. |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a higher risk of splashing, a chemically resistant apron or suit is recommended. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | All work should be performed in a chemical fume hood. | Prevents inhalation of potentially harmful aerosols or vapors. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Storage and Stability
Proper storage is critical to maintain the efficacy of this compound.
-
Temperature: Store at -20°C for long-term stability.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil. Store in a dark location.
-
Moisture: Keep the container tightly sealed to protect from moisture.
Experimental Workflow and Handling
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure compliance with local regulations.
-
Liquid Waste: All solutions containing this compound, including the initial rinses of any containers, must be collected in a designated, leak-proof hazardous chemical waste container. This container should be clearly labeled with its contents. Never pour this compound solutions down the drain.
-
Solid Waste: All contaminated solid waste, such as pipette tips, gloves, and empty vials, should be placed in a separate, clearly labeled solid hazardous waste container.
-
Decontamination: After handling, thoroughly decontaminate all work surfaces.
-
Waste Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
